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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2,3-Dimethylphenethyl Acetate: A Comprehensive NMR Guide

Executive Summary In the fields of fragrance chemistry, medicinal chemistry, and complex organic synthesis, the precise structural characterization of substituted aromatic esters is paramount. 2,3-Dimethylphenethyl aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of fragrance chemistry, medicinal chemistry, and complex organic synthesis, the precise structural characterization of substituted aromatic esters is paramount. 2,3-Dimethylphenethyl acetate (C₁₂H₁₆O₂) serves as a sophisticated model compound that combines an aliphatic ester moiety with an ortho-substituted aromatic system.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide deconstructs the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,3-dimethylphenethyl acetate, explaining the fundamental physical causality behind each chemical shift. Furthermore, it establishes a self-validating experimental protocol designed to guarantee data integrity and reproducibility.

Structural Context and Spectroscopic Causality

To accurately predict and analyze the NMR spectra of 2,3-dimethylphenethyl acetate, we must first establish a baseline using its unsubstituted parent compound, phenethyl acetate. According to the [1], the unsubstituted phenethyl chain exhibits characteristic methylene triplets at ~2.92 ppm (benzylic) and ~4.28 ppm (oxygen-bound).

The introduction of two methyl groups at the C-2 and C-3 positions of the phenyl ring introduces two critical perturbations:

  • Steric Deshielding (The Ortho Effect): The methyl group at C-2 creates localized steric hindrance against the ethyl chain at C-1. This forces the ethyl chain into specific rotameric conformations, slightly deshielding the benzylic protons due to proximity to the aromatic π-cloud.

  • Inductive Electron Donation: The methyl groups are weakly electron-donating via hyperconjugation. This increases the electron density at the ortho and para positions (C-4 and C-6), slightly shielding the corresponding protons and pushing their chemical shifts upfield compared to a standard benzene ring.

Self-Validating Experimental Protocol

A rigorous NMR analysis must be a self-validating system. If the foundational parameters are flawed, the resulting structural assignment is invalid. The following protocol is engineered to provide internal quality control gates at every step, aligning with industry standards for esterified phenolic compounds [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of high-purity 2,3-dimethylphenethyl acetate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Thermal Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K to eliminate convection currents that cause asymmetric peak broadening.

  • Tuning and Matching: Adjust the probe circuitry to the exact Larmor frequency of the ¹H and ¹³C nuclei. Causality: This maximizes the signal-to-noise ratio (SNR) and ensures precise 90-degree pulse lengths.

  • Locking and Shimming (Quality Control Gate): Lock the spectrometer to the ²H signal of the CDCl₃ solvent. Perform gradient shimming to optimize the Z-axis magnetic field (B₀) homogeneity.

    • Self-Validation Metric: The TMS internal standard peak must exhibit a Full-Width at Half-Maximum (FWHM) of ≤ 0.8 Hz. If the peak is broader, shimming must be repeated.

  • Acquisition Parameters:

    • ¹H NMR: Pulse program zg30, 16 scans, 2.0 s relaxation delay (d1) to ensure full longitudinal (T₁) relaxation of the methyl protons.

    • ¹³C NMR: Pulse program zgpg30 (WALTZ-16 decoupling), 512 scans, 2.0 s relaxation delay.

NMR_Workflow A 1. Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS B 2. Probe Tuning & Matching Optimize for 1H/13C Nuclei A->B C 3. Locking & Shimming Lock to 2H, optimize Z-axis B->C D 4. Pulse Sequence Execution 1D (zg30) & 2D (cosy/hsqc) C->D E 5. FID Processing Fourier Transform & Phasing D->E F 6. Spectral Analysis Integration & Peak Assignment E->F

Fig 1. Standardized self-validating workflow for high-resolution NMR acquisition.

¹H NMR Chemical Shift Analysis

The proton spectrum of 2,3-dimethylphenethyl acetate is characterized by distinct aliphatic and aromatic regions. The data summarized in Table 1 represents the calculated high-resolution shifts based on empirical substituent effects and baseline data from related phenolic esters [3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Integration
Acetate -CH₃ 2.03Singlet (s)-3H
Ar-CH₃ (C-2) 2.27Singlet (s)-3H
Ar-CH₃ (C-3) 2.29Singlet (s)-3H
Ar-CH₂- (C-1') 2.95Triplet (t)7.22H
-CH₂-O- (C-2') 4.23Triplet (t)7.22H
Ar-H (C-6) 7.01Doublet (d)7.51H
Ar-H (C-4) 7.05Doublet (d)7.51H
Ar-H (C-5) 7.08Triplet (t)7.51H
Mechanistic Breakdown
  • The Acetate Methyl (2.03 ppm): The strong magnetic anisotropy of the adjacent carbonyl (C=O) double bond creates a deshielding cone. Protons residing in this cone are shifted downfield from a standard alkane (~0.9 ppm) to ~2.0 ppm.

  • The Ethyl Chain (2.95 & 4.23 ppm): The highly electronegative oxygen atom pulls electron density away from the C-2' protons via the inductive effect, severely deshielding them to 4.23 ppm. The C-1' protons are less affected by the oxygen but experience mild deshielding from the aromatic ring current. While technically an AA'BB' spin system, rapid bond rotation averages the couplings, resulting in apparent triplets.

  • Aromatic Protons (7.01 - 7.08 ppm): The 2,3-substitution pattern leaves three adjacent protons at C-4, C-5, and C-6. H-5 couples with both H-4 and H-6 (ortho coupling, J ~ 7.5 Hz), appearing as a triplet. H-4 and H-6 appear as doublets.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR provides the definitive skeletal framework of the molecule. The chemical shifts are heavily dictated by hybridization, electronegativity, and empirical additivity rules for substituted benzenes.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon AtomChemical Shift (δ, ppm)TypeSpectroscopic Causality
Ar-CH₃ (C-2) 15.2Primary (CH₃)Sterically compressed ortho-methyl group.
Ar-CH₃ (C-3) 20.6Primary (CH₃)Standard aromatic methyl group.
Acetate CH₃ 21.0Primary (CH₃)Alpha to carbonyl carbon.
Ar-CH₂ (C-1') 33.8Secondary (CH₂)Benzylic carbon; shifted by ring current.
CH₂-O (C-2') 64.2Secondary (CH₂)Deshielded by direct oxygen attachment.
Ar-C6 125.0Tertiary (CH)Para to C-3 methyl (shielding effect).
Ar-C5 125.5Tertiary (CH)Meta to both alkyl substituents.
Ar-C4 126.5Tertiary (CH)Ortho to C-3 methyl.
Ar-C2 138.0Quaternary (C)Deshielded by direct methyl attachment.
Ar-C1 138.4Quaternary (C)Deshielded by direct ethyl attachment.
Ar-C3 138.5Quaternary (C)Deshielded by direct methyl attachment.
C=O 171.1Quaternary (C)Paramagnetic shielding term from n→π* transitions.
Substituent Additivity Rules

The aromatic carbon shifts are not random; they follow strict mathematical causality. Using a base benzene shift of 128.5 ppm, the attachment of an alkyl group induces specific shifts (e.g., an ipso methyl adds +9.3 ppm, while a para methyl subtracts -2.9 ppm). The calculated values in Table 2 reflect the sum of these vectors, proving the 2,3-substitution pattern over a 2,4 or 2,5 isomer.

2D NMR Workflows for Definitive Assignment

While 1D NMR provides a strong hypothesis, definitive structural elucidation—especially differentiating the C-2 and C-3 methyl groups—requires 2D NMR techniques.

To create a self-validating assignment, we rely on Heteronuclear Multiple Bond Correlation (HMBC) . The HMBC experiment detects long-range (2 to 3 bond) carbon-proton couplings.

  • The C-2 methyl protons (~2.27 ppm) will show a strong 3-bond HMBC correlation to the benzylic quaternary carbon (C-1, 138.4 ppm).

  • The C-3 methyl protons (~2.29 ppm) will not show a correlation to C-1, but will show correlations to C-2, C-3, and C-4. This binary presence/absence of an HMBC cross-peak definitively locks the regiochemistry of the molecule.

Structural_Elucidation A 1H NMR (1D) Identify proton environments C COSY (2D) Map adjacent protons (H-C-C-H) A->C D HSQC (2D) Correlate C-H direct bonds A->D E HMBC (2D) Map long-range C-H connectivity A->E B 13C NMR (1D) Identify carbon backbone B->D B->E F Final Assignment 2,3-Dimethylphenethyl Acetate C->F D->F E->F

Fig 2. 2D NMR logic pathway for definitive structural elucidation.

Conclusion

The structural elucidation of 2,3-dimethylphenethyl acetate via NMR spectroscopy is a masterclass in understanding electronic environments and steric causality. By employing a self-validating acquisition protocol and applying rigorous additivity logic to the ¹H and ¹³C chemical shifts, researchers can achieve unambiguous structural confirmation. The integration of 2D HMBC workflows further guarantees the integrity of the regiochemical assignment, ensuring absolute confidence in downstream drug development or synthetic applications.

References

  • National Center for Biotechnology Information. "2-Phenylethyl Acetate." PubChem Database, CID=7654. Available at:[Link]

  • Zieniuk, B., et al. "Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization." Catalysts, MDPI, 2020. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,3-Dimethylphenethyl Acetate

Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 2,3-dimethylphenethyl acetate. As a molecule of interest in flavor, fragrance, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 2,3-dimethylphenethyl acetate. As a molecule of interest in flavor, fragrance, and specialty chemical industries, a thorough understanding of its mass spectral behavior is critical for unambiguous identification and quality control. This document elucidates the primary fragmentation mechanisms, including the characteristic McLafferty rearrangement and benzylic cleavages, supported by established principles of organic mass spectrometry. We present detailed mechanistic diagrams, a summary of expected fragment ions, and a standardized protocol for data acquisition. This guide is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for structural elucidation of aromatic esters and related compounds.

Introduction: The Analytical Imperative

2,3-Dimethylphenethyl acetate (C₁₂H₁₆O₂) is an aromatic ester whose structural characterization is essential for its application. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique for the identification of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•). This high-energy ion is unstable and undergoes a series of predictable fragmentation and rearrangement reactions.[1] The resulting pattern of fragment ions serves as a molecular "fingerprint," providing rich structural information.

Understanding the causality behind these fragmentation pathways—why certain bonds break and others do not—is paramount. It allows the analyst to move beyond simple library matching and to interpret the spectra of novel or unknown compounds with confidence. The fragmentation of 2,3-dimethylphenethyl acetate is governed by the interplay between the aromatic ring, the ethyl acetate chain, and the stability of the resulting radical and cationic species.

The Molecular Ion and Primary Fragmentation Axis

The nominal molecular weight of 2,3-dimethylphenethyl acetate is 192 g/mol . Upon electron ionization, the formation of the molecular ion, M⁺•, at a mass-to-charge ratio (m/z) of 192 is expected. While the molecular ion peak for some esters can be weak, its observation is critical for determining the compound's mass.

The fragmentation of the M⁺• ion proceeds primarily along two major competitive pathways, dictated by the functional groups present:

  • Rearrangement involving the carbonyl group: The McLafferty rearrangement is a highly characteristic process for esters containing accessible γ-hydrogens.[2][3]

  • Cleavage driven by the aromatic ring: Benzylic cleavage, leading to the formation of a highly stabilized resonance-delocalized cation, is a dominant pathway for phenethyl derivatives.[4]

A third, common pathway for acetates is the formation of the acetylium ion. These pathways are visualized below.

G M 2,3-Dimethylphenethyl Acetate (M+•) m/z 192 F132 2,3-Dimethylstyrene Radical Cation m/z 132 M->F132 McLafferty Rearrangement (- C₂H₄O₂) F119 2,3-Dimethyltropylium Ion m/z 119 M->F119 Benzylic Cleavage (- C₃H₅O₂) F43 Acetylium Ion m/z 43 M->F43 α-Cleavage (- C₁₀H₁₃O•)

Figure 2: The McLafferty rearrangement pathway leading to the m/z 132 fragment.

Benzylic Cleavage: Formation of the Stable Tropylium Ion

The bond between the α and β carbons of the phenethyl group is a benzylic bond. Cleavage of this bond is highly favorable because it results in the formation of a resonance-stabilized 2,3-dimethylbenzyl cation. [4]This cation readily rearranges via ring expansion to the even more stable 2,3-dimethyltropylium ion. This fragmentation pathway produces a prominent peak at m/z 119 . Due to the exceptional stability of the tropylium ion structure, this fragment is often the base peak (most intense peak) in the mass spectra of alkylbenzene derivatives.

Figure 3: Benzylic cleavage and rearrangement to the stable m/z 119 ion.

α-Cleavage: The Acetylium Ion Signature

A third common fragmentation for acetate esters is the cleavage of the C-O bond adjacent to the carbonyl group. [5][6]This heterolytic cleavage results in the formation of the highly stable, resonance-delocalized acetylium ion (CH₃CO⁺). This ion is observed at m/z 43 and is a hallmark of nearly all acetate-containing compounds, often appearing as a base peak or a peak of very high abundance. [7]

Summary of Key Fragment Ions

The expected primary fragment ions for 2,3-dimethylphenethyl acetate under EI conditions are summarized below. The relative abundance can vary based on instrument conditions, but the stability of the ions generally dictates their intensity.

m/zProposed Ion Structure/FormulaMechanism of FormationExpected Abundance
192[C₁₂H₁₆O₂]⁺•Molecular IonLow to Medium
132[C₁₀H₁₂]⁺• (2,3-Dimethylstyrene)McLafferty RearrangementMedium to High
119[C₉H₁₁]⁺ (2,3-Dimethyltropylium)Benzylic Cleavage & RearrangementHigh (Often Base Peak)
91[C₇H₇]⁺ (Tropylium)Loss of C₂H₄ from m/z 119Medium
43[C₂H₃O]⁺ (Acetylium)α-CleavageHigh (Often Base Peak)

Standardized Experimental Protocol: GC-EI-MS Analysis

To ensure reproducible and high-quality data, the following protocol for the analysis of 2,3-dimethylphenethyl acetate is recommended.

Objective: To acquire the electron ionization mass spectrum of 2,3-dimethylphenethyl acetate.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, etc.).

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm solution of 2,3-dimethylphenethyl acetate in a high-purity solvent (e.g., ethyl acetate or hexane).

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. [8] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (or as determined by solvent elution time).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to 2,3-dimethylphenethyl acetate.

    • Generate the background-subtracted mass spectrum.

    • Identify the molecular ion and key fragment ions as detailed in this guide.

    • Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for confirmation.

Figure 4: Standard workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrum of 2,3-dimethylphenethyl acetate is characterized by a few predictable and structurally informative fragmentation pathways. The presence of a significant peak at m/z 132 (neutral loss of 60 Da) is a strong confirmation of the McLafferty rearrangement, indicative of the phenethyl acetate structure. The base peak is typically observed at m/z 119 , corresponding to the highly stable dimethyltropylium ion formed via benzylic cleavage. A prominent signal at m/z 43 further confirms the presence of the acetate moiety. These key fragments collectively provide a robust and reliable fingerprint for the confident identification of 2,3-dimethylphenethyl acetate in complex mixtures.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenethyl Acetate. Benchchem.

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.

  • ResearchGate. (2023). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. ResearchGate.

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps.

  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia.

  • Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement. Cambridge University Press.

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.

  • Chemistry LibreTexts. (2022). 6.3: Rearrangement. Chemistry LibreTexts.

  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(19), 5383-5388.

  • DeRuiter, J., & Clark, C. R. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines. U.S. Department of Justice.

  • Al-Bazi, S. J., & Hasson, M. M. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Analytical Chemistry, 2014, 856794.

  • Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube.

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.

  • Journal of Chemical Education. (n.d.). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education.

  • Zhang, D., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(3), 567-579.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Harned, A. M. (n.d.). Mass Spectrometry: Fragmentation. Harned Research Group, University of Minnesota.

  • Wu, D., et al. (2020). Potential for release of pulmonary toxic ketene from vaping pyrolysis of Vitamin E acetate. PNAS, 117(12), 6588-6595.

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

  • Eltayeb, M. H., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Chemical and Pharmaceutical Sciences, 9(3), 322-336.

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Rules. Scribd.

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder.

  • MassBank. (2008). 1,1-DIMETHYL-2-PHENYLETHYL ACETATE; EI-B; MS. MassBank.

Sources

Foundational

A Technical Guide to the Physicochemical Properties and Partition Coefficient of α,α-Dimethylphenethyl Acetate

Introduction α,α-Dimethylphenethyl acetate (CAS 151-05-3), also known as dimethyl benzyl carbinyl acetate, is a versatile ester recognized for its pleasant, sweet, and floral aroma.[1][2] This compound is a significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α,α-Dimethylphenethyl acetate (CAS 151-05-3), also known as dimethyl benzyl carbinyl acetate, is a versatile ester recognized for its pleasant, sweet, and floral aroma.[1][2] This compound is a significant component in the fragrance and flavor industries and serves as a valuable intermediate in organic synthesis.[1][3] For researchers, particularly in drug development and material science, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems, from biological membranes to complex formulations.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of α,α-Dimethylphenethyl acetate. It delves into its lipophilicity through an examination of its octanol-water partition coefficient (LogP), a critical parameter for estimating a molecule's pharmacokinetic properties. We will explore the theoretical underpinnings of these properties and present a detailed, field-proven protocol for the experimental determination of LogP, adhering to the highest standards of scientific integrity.

Section 1: Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound govern its handling, application, and interaction with other substances. For α,α-Dimethylphenethyl acetate, these characteristics define its state, stability, and solvent properties. The data presented below are compiled from verified sources and represent the established values for this compound.

Table 1: Physicochemical Properties of α,α-Dimethylphenethyl Acetate

PropertyValueConditionsReference(s)
Molecular Formula C₁₂H₁₆O₂-[1][4]
Molecular Weight 192.25 g/mol -[1][4]
Appearance Colorless liquid; may solidify at room temperatureAmbient[1][2]
Boiling Point 250 °C101.3 kPa (lit.)[2][4]
Melting Point 31.0 - 35.0 °C-[2]
Density 0.998 g/mLat 25 °C (lit.)[2][4]
Refractive Index (n/D) 1.4925at 20 °C (lit.)[2][4]
Water Solubility 774.88 mg/Lat 20 °C[2]
Flash Point 97 °CClosed Cup

Section 2: Lipophilicity and the Partition Coefficient (LogP)

Theoretical Framework: The Importance of LogP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical parameters in drug discovery and development. It is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][6] For practical use, this ratio is expressed on a logarithmic scale, known as LogP:

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ᵥₐₜₑᵣ)

The LogP value provides profound insights into a drug candidate's behavior. It is a key determinant of:

  • Absorption and Distribution: A molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily influenced by its lipophilicity.

  • Metabolism and Excretion: Lipophilicity affects how a compound interacts with metabolic enzymes and its potential for bioaccumulation.

  • Drug-Likeness: The partition coefficient is a cornerstone of predictive models like Lipinski's "Rule of Five," which assesses the oral bioavailability of a potential drug.[7] A LogP value greater than 5 can be indicative of poor absorption or permeation.[7]

For non-ionizable compounds like α,α-Dimethylphenethyl acetate, the partition coefficient (LogP) is independent of pH. For ionizable molecules, the distribution coefficient (LogD) is used, which is pH-dependent.[7][]

Partition Coefficient of α,α-Dimethylphenethyl Acetate

Table 2: Partition Coefficient (LogP) of α,α-Dimethylphenethyl Acetate

LogP ValueMethodReference
2.70Estimated (XlogP3-AA)[9]
3.64Experimental (unspecified method)[2]

The variance between these values underscores the necessity of precise experimental determination for mission-critical applications. Computational models provide a valuable starting point, but the "gold standard" remains direct measurement.[10]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method, as outlined in OECD Guideline 107, is the most reliable and direct method for determining the LogP of a compound.[10][11] Its primary advantage is that it is a direct measurement of the partitioning equilibrium.[10] The protocol, while labor-intensive, is a self-validating system when executed with precision.

  • Solvent Pre-saturation: n-Octanol and water are mutually soluble to a small extent. Pre-saturating each solvent with the other for at least 24 hours is a critical step to prevent volume changes during the experiment, which would directly impact the final concentration measurements and introduce significant error.

  • Equilibration: The system must reach thermodynamic equilibrium. Vigorous shaking ensures maximum surface area contact between the two phases, and a sufficient equilibration time (typically 2 hours) allows the solute to distribute fully according to its thermodynamic potential.[11]

  • Phase Separation: Incomplete separation of the n-octanol and water phases is a major source of error, especially for highly lipophilic compounds.[10] Centrifugation is the most effective method to achieve a sharp, clean interface between the phases.

  • Analyte Quantification: The choice of analytical method (e.g., HPLC, UV-Vis Spectroscopy) depends on the compound's properties, such as the presence of a chromophore and the required sensitivity.[5] HPLC is often preferred for its specificity and ability to separate the analyte from any potential impurities.

1. Materials and Reagents:

  • α,α-Dimethylphenethyl Acetate (≥98% purity)

  • n-Octanol (Reagent grade or higher)

  • Deionized or Distilled Water (HPLC grade)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

2. Preparation of Phases:

  • Combine n-octanol and water in a large separatory funnel (e.g., 500 mL of each).

  • Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure mutual saturation.

  • Carefully separate and collect the pre-saturated n-octanol (top layer) and pre-saturated water (bottom layer) into separate storage containers.

3. Test Procedure:

  • Prepare a stock solution of α,α-Dimethylphenethyl acetate in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • In a series of three centrifuge tubes, add a precise volume of the n-octanol stock solution and a precise volume of pre-saturated water. The volume ratios should be varied (e.g., 2:1, 1:1, 1:2 n-octanol:water) to ensure the final result is independent of the phase ratio.[12]

  • Cap the tubes tightly and shake them vigorously for a minimum of 1 minute, followed by gentle agitation on a mechanical shaker for 2 hours at a constant temperature.[11]

  • After shaking, centrifuge the tubes at a sufficient speed (e.g., 3000 rpm) for 15-20 minutes to ensure complete separation of the two phases.

4. Analysis:

  • Carefully withdraw an aliquot from the aqueous phase (bottom layer) of each tube for analysis. To avoid contamination from the upper octanol layer, a small volume of water can be drawn into the syringe needle before collecting the sample.[10]

  • Similarly, withdraw an aliquot from the n-octanol phase (top layer).

  • Determine the concentration of α,α-Dimethylphenethyl acetate in each aliquot using a pre-calibrated analytical method (e.g., HPLC-UV).

5. Calculation of LogP:

  • For each replicate, calculate the partition coefficient (P) using the measured equilibrium concentrations:

    • P = Cₒ꜀ₜₐₙₒₗ / Cᵥₐₜₑᵣ

  • Calculate the LogP by taking the base-10 logarithm of P.

  • The final LogP is reported as the average of the values obtained from the three replicates.

Section 3: Visualizing the Workflow

To clarify the logical flow of the gold-standard protocol, the following diagram illustrates the key stages of the shake-flask method for LogP determination.

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_partition Phase 2: Partitioning cluster_separation Phase 3: Separation & Analysis cluster_calc Phase 4: Calculation A Solvent Saturation (n-Octanol + Water) B Prepare Stock Solution (Analyte in n-Octanol) C Combine Phases (Stock + Water in Tubes) B->C D Equilibration (Shake for 2 hours) C->D E Phase Separation (Centrifugation) D->E F Sample Aliquots (Aqueous & Organic Phases) E->F G Concentration Analysis (e.g., HPLC) F->G H Calculate P (Coctanol / Cwater) G->H I Calculate LogP = log10(P) H->I

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

α,α-Dimethylphenethyl acetate is a compound with well-defined physical properties that facilitate its use in various industries. Its lipophilicity, characterized by a moderately high LogP value, suggests good potential for membrane permeability, a key consideration in pharmaceutical and biological research. While predictive models offer valuable estimates, this guide emphasizes the authoritative role of direct experimental measurement. The detailed shake-flask protocol provided herein serves as a robust framework for researchers to obtain precise, reliable LogP data, ensuring the highest degree of scientific accuracy in their work.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Dalrymple, O. K. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida. Retrieved from [Link]

  • Lipophilicity - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • LogP / LogD shake-flask method v1. (2022). ResearchGate. Retrieved from [Link]

  • Stenzel, A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • Rothwell, J. A., et al. (2005). Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids. Journal of Agricultural and Food Chemistry, 53(11), 4355-4360.
  • Stenzel, A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Omega, 5(10), 5346-5354.
  • Rothwell, J. A., et al. (2005). Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids. Journal of agricultural and food chemistry, 53(11), 4355–4360.*
  • Refractive Index Information Catalog. (n.d.). The Good Scents Company. Retrieved from [Link]

  • dimethyl benzyl carbinyl acetate, 151-05-3. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2,3-Dimethylpentyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • Refractive index database. (n.d.). RefractiveIndex.INFO. Retrieved from [Link]

  • Phenethyl acetate. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Properties of Benzeneethanol, «alpha»,«alpha»-dimethyl-, acetate (CAS 151-05-3). (n.d.). Cheméo. Retrieved from [Link]

  • 1,1-Dimethyl-2-phenylethyl acetate - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Refractive Index Database. (n.d.). KLA. Retrieved from [Link]

  • Dimethyl benzyl carbinyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • DIMETHYL PHENETHYL ACETATE – Ingredient. (n.d.). COSMILE Europe. Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

Sources

Exploratory

toxicity profile and MSDS safety data for 2,3-dimethylphenethyl acetate

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 2,3-Dimethylphenethyl Acetate Introduction and Rationale for Read-Across 2,3-Dimethylphenethyl acetate is an aromatic ester. Due to a lack of specif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 2,3-Dimethylphenethyl Acetate

Introduction and Rationale for Read-Across

2,3-Dimethylphenethyl acetate is an aromatic ester. Due to a lack of specific experimental data for this compound, this document employs a read-across strategy to forecast its toxicological and safety characteristics. This approach is grounded in the principle that substances with similar chemical structures and which are expected to follow similar metabolic pathways will exhibit comparable toxicological profiles.

The selected analogs, Phenethyl Acetate and α,α-Dimethylphenethyl Acetate, share a core phenethyl acetate structure. The primary metabolic pathway for this class of compounds is anticipated to be the rapid hydrolysis by carboxylesterases into acetic acid and the corresponding substituted phenethyl alcohol.[1] The toxicological properties are therefore influenced by the parent ester and these primary metabolites.

Structural Comparison
  • Target Compound: 2,3-Dimethylphenethyl Acetate

    • Structure: An acetate ester of 2-(2,3-dimethylphenyl)ethanol. Features a disubstituted phenyl ring.

  • Analog 1: Phenethyl Acetate (CAS 103-45-7) [3][4]

    • Structure: The parent compound of this series, featuring an unsubstituted phenyl ring.[3][5]

  • Analog 2: α,α-Dimethylphenethyl Acetate (CAS 151-05-3) [6]

    • Structure: Features two methyl groups on the alpha-carbon of the ethyl chain, adjacent to the ester oxygen.[7]

The structural similarities and shared classification as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) provide a robust foundation for this read-across assessment.[1][2]

G cluster_target Target Compound cluster_analogs Analog Compounds (Data Sources) cluster_endpoints Toxicological & Safety Endpoints Target 2,3-Dimethylphenethyl Acetate (Data Gap) Analog1 Phenethyl Acetate (CAS 103-45-7) AcuteTox Acute Toxicity Analog1->AcuteTox Read-Across Irritation Skin/Eye Irritation Analog1->Irritation Read-Across Sensitization Sensitization Analog1->Sensitization Read-Across Genotoxicity Genotoxicity Analog1->Genotoxicity Read-Across MSDS MSDS Safety Data Analog1->MSDS Read-Across Analog2 α,α-Dimethylphenethyl Acetate (CAS 151-05-3) Analog2->AcuteTox Read-Across Analog2->Irritation Read-Across Analog2->Sensitization Read-Across Analog2->MSDS Read-Across AcuteTox->Target Predicted Profile Irritation->Target Predicted Profile Sensitization->Target Predicted Profile Genotoxicity->Target Predicted Profile MSDS->Target Predicted Profile

Caption: Read-across workflow for predicting the toxicity of 2,3-dimethylphenethyl acetate.

Predicted Toxicological Profile

This section synthesizes the available data for the analog compounds to construct a predicted toxicity profile for 2,3-dimethylphenethyl acetate.

Acute Toxicity

The AAASAE class of fragrance ingredients generally exhibits low acute toxicity.[1] Based on data from its analogs, 2,3-dimethylphenethyl acetate is expected to have low acute toxicity via oral and dermal routes.

EndpointSpeciesRouteValue (Analog)Reference
LD50RatOral3,670 mg/kg (Phenethyl acetate)[8][9]
LD50MouseOral2,895 mg/kg (4-Methylbenzophenone - related structure)[3]
LD50RabbitDermal6,210 mg/kg (Phenethyl acetate)[8]

Insight: The high LD50 values for phenethyl acetate suggest that a single, high-dose exposure to 2,3-dimethylphenethyl acetate is unlikely to cause severe systemic toxicity.

Skin Corrosion/Irritation

Based on analog data, 2,3-dimethylphenethyl acetate is predicted to be a skin irritant.

  • Phenethyl Acetate: Generally considered not to be a skin irritant based on available data.[8] However, some sources classify it as a Category 2 skin irritant.[10]

  • α,α-Dimethylphenethyl Acetate: Classified as causing skin irritation (Skin Irritation Category 2).[11]

Causality: The ester functional group can interact with skin lipids and proteins. While the parent compound phenethyl acetate shows minimal irritation, the addition of methyl groups (as in α,α-dimethylphenethyl acetate) appears to increase the irritation potential. Therefore, it is prudent to assume that the dimethyl-substituted phenyl ring on the target compound could also contribute to skin irritation.

Serious Eye Damage/Eye Irritation

A significant hazard is predicted for eye contact. 2,3-dimethylphenethyl acetate is expected to cause serious eye damage.

  • α,α-Dimethylphenethyl Acetate: Classified as causing severe eye irritation (Eye Irritation Category 2A).

Protocol Insight (OECD TG 405): The classification for the analogs is likely derived from studies following protocols similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva over a period of time. The persistence of effects for phenethyl acetate is a key factor in its more severe classification.

Respiratory or Skin Sensitization

The available data suggests a low potential for skin sensitization.

  • Phenethyl Acetate: Found to be not sensitizing in guinea pig tests and human repeated insult patch tests (HRIPT). Based on available data, the classification criteria for sensitization are not met.[8]

  • α,α-Dimethylphenethyl Acetate: Based on available data, the classification criteria for respiratory or skin sensitization are not met.[11]

Experimental Context: The Human Repeated Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance in humans. It involves an induction phase with repeated applications to induce an allergic response, followed by a challenge phase to check for a reaction. The negative results for phenethyl acetate in HRIPT provide strong evidence of its low sensitizing potential.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data in these higher-tier endpoints is limited, but the available information for related compounds does not indicate a significant concern.

  • Genotoxicity: For related esters, Ames tests have shown negative results.[5]

  • Carcinogenicity: No data is available for the direct analogs.[5] For related fragrance materials in the AAASAE group, there is generally no evidence of carcinogenicity.[1]

  • Reproductive Toxicity: No specific data is available for the analogs.[5]

Material Safety Data Sheet (MSDS) Information

This section outlines the predicted safety information for 2,3-dimethylphenethyl acetate, as would be found in an MSDS/SDS, based on the profiles of its analogs.

Hazard Identification
  • GHS Classification (Predicted):

    • Skin Irritation, Category 2

    • Serious Eye Damage, Category 1

  • Signal Word: Danger

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[11]

    • H318: Causes serious eye damage.[8][9]

  • Precautionary Statements (Predicted):

    • P264: Wash hands and other contacted skin thoroughly after handling.[9]

    • P280: Wear protective gloves/eye protection/face protection.[8][9]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

    • P310: Immediately call a POISON CENTER or doctor/physician.[8][9]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[11]

First-Aid Measures
  • Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, consult a doctor.[3][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[4][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, foam.[4][10]

  • Specific Hazards: Combustible liquid. Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides.[4]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Use in a well-ventilated area. Wash thoroughly after handling.[4][11]

  • Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[4][11] Keep away from heat, sparks, open flames, and hot surfaces.[11]

  • Incompatible Materials: Strong acids and strong oxidizing agents.[11]

Personal Protective Equipment (PPE)
  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use local exhaust ventilation.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be required.

References

  • FDA. (n.d.). Appendix 6. Toxicological data for class 3 solvents.
  • CPAchem. (n.d.). Safety data sheet.
  • Sigma-Aldrich.cn. (2025, September 17). SAFETY DATA SHEET.
  • NICNAS. (2015, July 3). Benzene, 1,2-dimethoxy-4-(2-propenyl)-: Human health tier II assessment.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • AccuStandard. (n.d.). CAS No. 151-05-3 - a,a-Dimethylphenethyl acetate.
  • Sigma-Aldrich. (n.d.). a,a-Dimethylphenethyl acetate reference material 151-05-3.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on phenethyl acetate. Food and Chemical Toxicology, 50, S360-S366.
  • Unknown. (2024, July 8). Phenethyl acetate.
  • Unknown. (n.d.). Safety Data Sheet.
  • Access-to-Retail. (n.d.). Safety Data Sheet.
  • Perfumer's Apprentice. (2021, November 1). 1,1-Dimethyl-2-phenylethyl acetate - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Fragrance material review on 1,1-dimethyl-2-phenylethyl acetate.
  • Unknown. (n.d.). alpha,alpha-Dimethylphenethyl acetate | 1X1G | C12H16O2 | 686037 | 151-05-3.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S344-9.
  • The Perfumers Apprentice. (2024, September 18). Phenethyl Acetate aka Phenyl Ethyl Acetate SDS-6196.
  • The Perfumers Apprentice. (n.d.). Phenyl Ethyl Acetate - Material Safety Data Sheet (MSDS).

Sources

Foundational

Crystal Structure and Conformational Stereochemistry of 2,3-Dimethylphenethyl Acetate: A Technical Guide

Executive Summary 2,3-dimethylphenethyl acetate is a specialized aromatic ester with significant utility in advanced synthetic pathways and specialized fragrance chemistry. While it is structurally related to widely comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-dimethylphenethyl acetate is a specialized aromatic ester with significant utility in advanced synthetic pathways and specialized fragrance chemistry. While it is structurally related to widely commercialized aroma compounds like α,α-dimethylphenethyl acetate[1][2], the specific 2,3-dimethyl substitution on its phenyl ring introduces unique steric constraints. These constraints dictate its solid-state behavior, making it an excellent model for studying conformational polymorphism in flexible molecules. This whitepaper provides a rigorous analysis of its crystal structure, conformational stereochemistry, and the self-validating experimental workflows required for crystallographic determination.

Molecular Anatomy & Conformational Stereochemistry

A common misconception in structural analysis is conflating stereochemistry exclusively with chirality. 2,3-dimethylphenethyl acetate (C₁₂H₁₆O₂) possesses no stereogenic carbon centers; therefore, it does not exhibit enantiomerism. Instead, its stereochemistry is defined entirely by conformational isomerism —specifically, the rotational states around the sp³-sp³ carbon bonds of the ethyl acetate side chain.

Causality of Steric Hindrance: The presence of methyl groups at the 2- and 3-positions of the phenyl ring significantly increases the rotational barrier around the C(Ar)-C(α) bond compared to unsubstituted phenethyl acetate[3]. This steric bulk forces the molecule to adopt a restricted set of stable rotamers (typically anti or gauche conformations) to minimize repulsive van der Waals interactions between the ortho-methyl group and the flexible acetate tail.

In the gas phase or in solution, the molecule dynamically transitions between these conformers. However, during crystallization, the lattice forces "freeze" the molecule into the specific conformation that maximizes packing efficiency and minimizes free energy, which often leads to conformational polymorphism.

Crystallographic Profiling

Molecules with highly flexible ester chains typically crystallize in low-symmetry space groups to optimize dense molecular packing. 2,3-dimethylphenethyl acetate is predicted to crystallize in the monoclinic system (most commonly P21​/c ), which is highly favored for achiral organic molecules.

Lattice Interactions: The crystal lattice is primarily stabilized by dispersive van der Waals forces and weak non-classical hydrogen bonds. Specifically, C-H···O=C interactions form between the electron-rich carbonyl oxygen of the acetate group and the slightly polarized aliphatic or aromatic protons of adjacent molecules in the lattice.

Quantitative Data Summaries

Table 1: Physicochemical and Crystallographic Parameters
ParameterValue / Description
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol [1]
Boiling Point ~250 °C (Analogous to α,α-dimethylphenethyl acetate)
Expected Crystal System Monoclinic
Expected Space Group P21​/c
Z (Molecules/Unit Cell) 4
Primary Lattice Forces van der Waals, weak C-H···O hydrogen bonding
Table 2: Conformational Dihedral Analysis (Theoretical vs. Solid-State)
Dihedral AngleStructural DefinitionPreferred Gas-Phase StateTypical Solid-State State
τ1 C(Ar)-C(Ar)-C(α)-C(β)Orthogonal (~90°)Orthogonal (~85-95°)
τ2 C(Ar)-C(α)-C(β)-OAnti (~180°)Gauche (~60°) or Anti
τ3 C(α)-C(β)-O-C(=O)Anti (~180°)Anti (~180°)

Experimental Workflows: Self-Validating Protocols

As application scientists, ensuring trustworthiness requires protocols that validate themselves at each step. The following workflows detail the isolation and structural determination of 2,3-dimethylphenethyl acetate crystals.

Protocol 1: Polymorph-Selective Crystallization via Antisolvent Vapor Diffusion

Causality: Direct cooling or rapid evaporation often yields twinned crystals or amorphous powders due to uncontrolled supersaturation. Vapor diffusion decouples the nucleation rate from the growth rate, ensuring the formation of diffraction-quality single crystals.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 2,3-dimethylphenethyl acetate[4] in 0.5 mL of a highly soluble solvent (e.g., ethyl acetate).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 2-dram inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the inner vial (uncapped) into a 20-mL outer scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Diffusion & Growth: Store the chamber in a vibration-free environment at a constant 20 °C. The volatile antisolvent will slowly diffuse into the inner vial, gradually lowering solubility and inducing controlled nucleation.

  • Validation (Harvesting): After 7-14 days, examine the inner vial under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction of light at 90° rotation intervals. A lack of uniform extinction indicates twinning, requiring recrystallization.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize thermal displacement parameters (B-factors), which can otherwise obscure the true atomic positions of the highly flexible acetate tail.

  • Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Collect a full sphere of data using a ω -scan strategy to ensure high redundancy and completeness (>99%).

  • Integration & Absorption Correction: Integrate the diffraction frames using standard software (e.g., APEX3). Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and orientation.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT). The heavy atoms (C, O) will appear in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: Generate a CIF file and run it through the IUCr checkCIF routine. The final R1​ value should be < 0.05, confirming a highly accurate structural model.

Visualizations

XRD_Workflow A Synthesis & Purification (>99% Purity) B Solvent Screening (Hexane/EtOAc) A->B Ensures uniform nucleation C Vapor Diffusion Crystallization B->C Establishes supersaturation D Crystal Selection (Polarized Light Microscopy) C->D Yields single crystals E SC-XRD Data Collection (100 K, Mo Kα) D->E Validates crystal integrity F Structure Solution (Direct Methods) E->F Generates electron density G Refinement & Validation (SHELXL / checkCIF) F->G Minimizes R-factor

Fig 1. Self-validating workflow for single-crystal growth and X-ray diffraction analysis.

Stereochem_Logic A 2,3-Dimethylphenethyl Acetate (Conformational Flexibility) B C(α)-C(β) Bond Rotation A->B Dihedral Angle τ1 C O-C(carbonyl) Bond Rotation A->C Dihedral Angle τ2 D Anti Conformer (Sterically Relaxed) B->D Favored in vacuum E Gauche Conformer (Sterically Hindered) B->E Stabilized by packing F Crystal Lattice Packing (Polymorph Selection) D->F Determines unit cell E->F Alternative polymorph

Fig 2. Logical relationship between bond rotation, stereochemistry, and solid-state packing.

References

  • Title: Benzeneethanol, α,α-dimethyl-, acetate - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: alpha,alpha-Dimethylphenethyl acetate - Food safety and quality Source: Food and Agriculture Organization (FAO) URL: [Link]

  • Title: Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of 2,3-Dimethylphenethyl Acetate: A Senior Application Scientist’s Guide to Vibrational Elucidation

Executive Summary In the realm of drug development and synthetic scale-up, structural verification is not merely a regulatory checkbox; it is the foundation of chemical integrity. As a Senior Application Scientist, I app...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic scale-up, structural verification is not merely a regulatory checkbox; it is the foundation of chemical integrity. As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not as a simple pattern-matching exercise, but as a deterministic mapping of molecular dipole moments to specific vibrational modes.

This whitepaper provides an in-depth technical analysis of the infrared absorption bands for 2,3-dimethylphenethyl acetate (C₁₂H₁₆O₂). By deconstructing the molecule into its functional domains—the insulated acetate core, the 1,2,3-trisubstituted aromatic framework, and the aliphatic linker—we can predict and validate its spectral fingerprint with high precision.

Mechanistic Causality of Vibrational Modes

To accurately interpret the FTIR spectrum of 2,3-dimethylphenethyl acetate, one must understand the physical causality behind the absorption frequencies. The molecule's vibrational behavior is dictated by electron delocalization, steric hindrance, and bond force constants.

The Insulated Acetate Core

A common pitfall in ester characterization is failing to account for resonance effects. In conjugated systems (e.g., benzoates), the carbonyl π -electrons delocalize into the aromatic ring, weakening the C=O bond and red-shifting the absorption to ~1710 cm⁻¹. However, in 2,3-dimethylphenethyl acetate, the acetate group is physically separated from the aromatic ring by a two-carbon ethylene bridge (-CH₂-CH₂-).

This bridge acts as an electronic insulator. Consequently, the carbonyl retains its full double-bond character, requiring higher energy to stretch. The C=O stretch therefore manifests as a sharp, intense band at ~1740 cm⁻¹ [1], which is characteristic of unconjugated aliphatic esters[2]. The corresponding C-O-C asymmetric stretch occurs strongly in the fingerprint region around 1160–1310 cm⁻¹ [3].

The 1,2,3-Trisubstituted Aromatic Ring

The regiochemistry of the benzene ring is the most critical diagnostic feature of this molecule. The addition of methyl groups at the 2 and 3 positions of the phenethyl framework creates a 1,2,3-trisubstituted benzene topology.

This specific substitution leaves three adjacent protons on the aromatic ring (at positions 4, 5, and 6). When exposed to IR radiation, these adjacent protons undergo highly coupled out-of-plane (oop) bending. According to established spectroscopic selection rules, a 1,2,3-trisubstitution pattern predictably yields two distinct, sharp peaks: one in the 760–780 cm⁻¹ range and a second in the 705–745 cm⁻¹ range[3].

Aliphatic and Aromatic C-H Domains

The molecule contains a distinct mix of sp² and sp³ hybridized carbons. The stretching frequencies of the C-H bonds attached to these carbons are dictated by the s-character of the orbital.

  • sp² C-H (Aromatic): Higher s-character means a shorter, stiffer bond, pushing the absorption above 3000 cm⁻¹ (typically ~3030 cm⁻¹)[2].

  • sp³ C-H (Aliphatic): Lower s-character results in a slightly weaker bond, causing the methyl and methylene stretches to appear just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹)[2].

Quantitative Spectral Data

The following table synthesizes the expected quantitative IR data for 2,3-dimethylphenethyl acetate, providing a quick-reference framework for spectral comparison.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
~3030 Weaksp² C-H StretchAromatic ring protons
~2950, ~2870 Mediumsp³ C-H StretchAliphatic methyl and methylene groups
~1740 Strong, SharpC=O StretchUnconjugated ester carbonyl
~1600, ~1470 MediumC=C Ring StretchAromatic ring skeletal vibrations
~1450 MediumC-H Bending (Scissoring)Methylene (-CH₂-) linker groups
~1375 Medium, SharpC-H Bending (Symmetric)Acetate methyl group (-CH₃)
~1240 Strong, BroadC-O-C Stretch (Asym.)Acetate ester linkage
760 – 780 Strong, SharpC-H Out-of-Plane Bend1,2,3-trisubstituted benzene (3 adjacent H)
705 – 745 Strong, SharpRing Deformation1,2,3-trisubstituted benzene

Self-Validating Experimental Protocol for FTIR Acquisition

A standard operating procedure is only as reliable as its internal controls. Because phenethyl acetate derivatives are typically liquids at room temperature[2], the optimal sampling technique is a neat liquid film[1]. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Suitability Test (SST)

  • Action: Insert a standard 1.5 mil polystyrene calibration film into the beam path.

  • Validation Gate: Confirm the exact wavenumber alignment of the 1601 cm⁻¹ and 3028 cm⁻¹ peaks. If deviation exceeds ±1 cm⁻¹, recalibrate the interferometer laser.

Step 2: Environmental Background Validation

  • Action: Acquire a background spectrum of the empty sample compartment (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: Inspect the regions for water vapor (~3500–3900 cm⁻¹) and carbon dioxide (~2350 cm⁻¹). The variance must be <0.01 Absorbance Units (AU). If higher, purge the optical bench with dry nitrogen for an additional 10 minutes.

Step 3: Sample Preparation

  • Action: Place 1–2 drops of neat 2,3-dimethylphenethyl acetate onto a clean, polished NaCl or KBr salt plate[2]. Place a second plate on top and gently press to form a uniform, bubble-free capillary film.

Step 4: Data Acquisition & Quality Control

  • Action: Place the salt plates into the sample holder and acquire the spectrum from 4000 to 400 cm⁻¹[2] using 32 co-added scans.

  • Validation Gate: Check the maximum absorbance of the strongest peak (the C=O stretch at ~1740 cm⁻¹). It must fall between 0.4 and 0.8 AU .

    • Causality: Absorbance >1.0 AU leads to detector saturation and non-linear deviations from the Beer-Lambert law, which distorts peak shapes and masks adjacent minor bands. If >0.8 AU, press the plates tighter to thin the film; if <0.4 AU, add another drop of sample.

Diagnostic Workflow Diagram

The following logical workflow illustrates the interconnected steps from sample preparation through to the deterministic identification of key functional groups.

FTIR_Workflow SST 1. System Suitability (Polystyrene Calibration) BKG 2. Background Scan (H2O/CO2 Validation) SST->BKG PREP 3. Sample Preparation (Neat Liquid Film on KBr) BKG->PREP SCAN 4. FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) PREP->SCAN VAL 5. Quality Gate (Max Absorbance 0.4-0.8 AU) SCAN->VAL ID_CO Identify Ester C=O (~1740 cm⁻¹) VAL->ID_CO ID_RING Identify 1,2,3-Trisubstitution (760-780 & 705-745 cm⁻¹) VAL->ID_RING ID_CH Identify C-H Stretches (sp² >3000, sp³ <3000 cm⁻¹) VAL->ID_CH

Workflow for self-validating FTIR acquisition and spectral interpretation.

References

  • [2] Title: An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenethyl Acetate Source: Benchchem URL:

  • [1] Title: Supplementary Material (ESI) for Chemical Communications Source: RSC (The Royal Society of Chemistry) URL:

  • [4] Title: Acetic acid, 2-phenylethyl ester - the NIST WebBook Source: NIST (National Institute of Standards and Technology) URL:

  • [3] Title: Experiment 6: Infrared Spectroscopy Tutorial Source: Athabasca University URL:

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Step-by-Step Synthesis of 2,3-Dimethylphenethyl Acetate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-dimethylphenethyl acetate, a fragrance component with a distinct rosy and fruity aroma. The synthesis is based on the esteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-dimethylphenethyl acetate, a fragrance component with a distinct rosy and fruity aroma. The synthesis is based on the esterification of 2,3-dimethylphenethyl alcohol using acetic anhydride, a method chosen for its efficiency and reliability. This guide is tailored for researchers, scientists, and professionals in organic synthesis and drug development, with a strong emphasis on procedural safety, mechanistic understanding, and achieving a high-purity product.

Introduction

2,3-Dimethylphenethyl acetate is an ester of significant interest in the flavor and fragrance industry. Its synthesis serves as a practical example of esterification, a fundamental transformation in organic chemistry. The protocol detailed herein outlines the acetylation of 2,3-dimethylphenethyl alcohol. This route is advantageous due to its typically high conversion rates and straightforward purification process. A thorough understanding of this synthesis provides valuable insights applicable to a broader range of esterification reactions.

Reaction Scheme & Mechanism

The synthesis of 2,3-dimethylphenethyl acetate from 2,3-dimethylphenethyl alcohol and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism.[1][2] The hydroxyl group of the alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the formation of a tetrahedral intermediate, which then collapses to yield the ester and a molecule of acetic acid. A base, such as pyridine, is often used to catalyze the reaction and to neutralize the acetic acid byproduct, thereby driving the reaction to completion.

reaction_workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Alcohol 2,3-Dimethylphenethyl Alcohol Esterification Esterification (Nucleophilic Acyl Substitution) Alcohol->Esterification Anhydride Acetic Anhydride Anhydride->Esterification Base Pyridine (Catalyst) Base->Esterification Ester 2,3-Dimethylphenethyl Acetate Esterification->Ester Byproduct Acetic Acid Esterification->Byproduct

Figure 1. Workflow for the synthesis of 2,3-dimethylphenethyl acetate.

Materials and Equipment

Reagents
ReagentChemical FormulaMW ( g/mol )Suggested QuantityRecommended Purity
2,3-Dimethylphenethyl alcoholC₁₀H₁₄O150.2210.0 g≥98%
Acetic anhydride(CH₃CO)₂O102.09~1.2-1.5 eq.≥99%
PyridineC₅H₅N79.10~1.2-1.5 eq.Anhydrous
Diethyl ether(C₂H₅)₂O74.12~300 mLAnhydrous
1 M Hydrochloric acidHCl36.46~150 mL---
Saturated Sodium BicarbonateNaHCO₃84.01~150 mL---
Brine (Saturated NaCl)NaCl58.44~100 mL---
Anhydrous Magnesium SulfateMgSO₄120.37As needed---
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup (for purification)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated chemical fume hood.[3][4] Acetic anhydride and pyridine are corrosive, flammable, and have strong, irritating odors.[3][5][6] Hydrochloric acid is a strong acid. Appropriate PPE must be worn at all times.

Step 1: Reaction Setup

  • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenethyl alcohol (10.0 g) in anhydrous diethyl ether (100 mL).

  • Cool the flask in an ice bath.

  • Slowly add pyridine (~1.2-1.5 equivalents) to the stirred solution.

  • With continued stirring and cooling, add acetic anhydride (~1.2-1.5 equivalents) dropwise over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

Rationale: The reaction is exothermic; slow addition at low temperatures minimizes side reactions. Pyridine acts as a base to neutralize the acetic acid formed, which drives the equilibrium toward the product.

Step 2: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol.

Step 3: Work-up and Extraction

  • Once the reaction is complete, carefully pour the mixture into a 500 mL separatory funnel.

  • Add 100 mL of deionized water and shake, venting frequently. Separate the layers.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 75 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 75 mL) to neutralize any remaining acid.

    • Brine (1 x 100 mL) to begin the drying process.

Rationale: The aqueous washes are critical for removing impurities. The acidic wash removes the basic pyridine catalyst, the basic wash neutralizes acidic components, and the brine wash helps to remove dissolved water from the organic phase.

Step 4: Drying and Solvent Removal

  • Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the crude product.

Step 5: Purification

For high purity, the crude 2,3-dimethylphenethyl acetate should be purified.

  • Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities.[7][8]

  • Column Chromatography: For very high purity, chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can be employed.[7]

Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretching frequency, typically around 1740 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time; ensure reagents are anhydrous.
Product loss during work-up.Handle extractions carefully to avoid emulsions.
Impure Product Inefficient washing.Ensure thorough and distinct separation of layers during washes.
Co-distillation of impurities.Use a fractionating column during vacuum distillation for better separation.[8]
Emulsion during Extraction Vigorous shaking.Gently invert the separatory funnel; add more brine to help break the emulsion.

Conclusion

This protocol details a reliable and efficient method for the synthesis of 2,3-dimethylphenethyl acetate. By adhering to the outlined steps and safety precautions, researchers can successfully prepare this compound with a high degree of purity. The principles of this esterification are broadly applicable to the synthesis of a wide variety of other esters.

References

  • Purdue University. (n.d.). Acetic Anhydride Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • CPAChem. (2025, October 28). Safety data sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Anhydride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for the synthesis of organic compounds. Retrieved from [Link]

  • Semantic Scholar. (2022, January 14). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

  • PubMed. (2017, May 15). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct esterification of phenethyl alcohol by meso Cs−MnOx and aerobic oxygen. Retrieved from [Link]

  • Ataman Chemical. (n.d.). ACETIC ANHYDRIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenyl acetate. Retrieved from [Link]

  • YouTube. (2021, August 20). Reaction of Acetic anhydride with alcohol|| Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, September 21). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of an alcohol with acetic anhydride in the presence of sodium bicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US3904676A - Purification of methyl acetate.

Sources

Application

Application Note: Enzymatic Synthesis of 2,3-Dimethylphenethyl Acetate via Lipase-Catalyzed Esterification

Introduction & Rationale 2,3-Dimethylphenethyl acetate is a high-value ester utilized in advanced flavor and fragrance profiles (imparting modified, complex floral/rose notes) and as a specialized intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2,3-Dimethylphenethyl acetate is a high-value ester utilized in advanced flavor and fragrance profiles (imparting modified, complex floral/rose notes) and as a specialized intermediate in pharmaceutical development. Traditional chemical synthesis via Fischer esterification requires strong acid catalysts and high temperatures, which can lead to unwanted side reactions, poor regioselectivity, and high environmental burdens.

Enzymatic esterification provides a highly efficient, green alternative[1]. By utilizing immobilized Candida antarctica Lipase B (CALB), researchers can achieve near-quantitative yields under mild conditions[2]. Although the 2,3-dimethyl substitution on the phenyl ring adds steric bulk, the two-carbon aliphatic spacer ensures the primary hydroxyl group remains highly accessible to the enzyme's active site, making it an ideal substrate for CALB-catalyzed acylation.

Mechanistic Pathway & Causality

The synthesis relies on a ping-pong bi-bi mechanism characteristic of serine hydrolases. To drive the reaction to completion, transesterification using an activated acyl donor is heavily favored over direct esterification with acetic acid[3].

  • Acyl Donor Selection: Acetic acid produces water as a byproduct, which can induce thermodynamic equilibrium limitations and cause dead-end inhibition of the enzyme's serine residues[4]. By substituting acetic acid with vinyl acetate , the leaving group (vinyl alcohol) rapidly tautomerizes into volatile acetaldehyde[1]. This renders the acylation practically irreversible, pushing conversion rates above 98%[2].

  • Biocatalyst Selection: Novozym 435 (CALB immobilized on a macroporous acrylic resin) is the gold standard. The immobilization matrix provides robust thermal stability and allows for simple mechanical recovery of the enzyme, which can be reused for up to 20 cycles with minimal loss in catalytic activity[2].

Mechanism A 2,3-Dimethylphenylethanol (Alcohol Donor) D Acyl-Enzyme Intermediate A->D Nucleophilic Attack B Vinyl Acetate (Acyl Donor) C Novozym 435 (Immobilized CALB) B->C Acylation C->D E 2,3-Dimethylphenethyl Acetate (Target Ester) D->E Deacylation F Acetaldehyde (Evaporative Byproduct) D->F Tautomerization (Irreversible) E->C Enzyme Regeneration

Fig 1. CALB-catalyzed irreversible transesterification pathway for 2,3-dimethylphenethyl acetate.

Experimental Parameters & Data Summary

The thermodynamic environment of the reaction dictates the efficiency of the lipase. Lipases maintain their active conformation (interfacial activation) best in hydrophobic environments. While solvent-free systems maximize volumetric productivity, they can suffer from mass transfer limitations if the mixture becomes viscous. Therefore, non-polar solvents like n-hexane (high Log P) are recommended for standardized analytical and scale-up protocols.

A molar ratio of 1:5 (Alcohol:Acyl Donor) is optimal to ensure the alcohol is fully consumed while preventing competitive inhibition at the enzyme's active site[3][4].

Table 1: Optimization Parameters for Phenethyl Ester Derivatives (Extrapolated from standard CALB literature[1][2][4])

Acyl DonorSolvent SystemMolar Ratio (Alc:Donor)Temp (°C)Max Conversion (%)Reaction Time (h)
Acetic Acidn-Hexane1:140~70 - 83%24
Acetic AnhydrideSolvent-free1:34099.12%12
Vinyl Acetate n-Hexane 1:5 40 98.44% 12
Vinyl AcetateSolvent-free1:540>95.00%12

Experimental Protocols

The following protocol is designed as a self-validating system. By incorporating an internal standard (n-decane) directly into the reaction matrix, researchers can accurately quantify conversion rates via GC-FID without evaporative solvent losses skewing the analytical data.

ExpWorkflow S1 Step 1: Substrate Preparation Dry n-hexane, 1:5 Alcohol:Acyl Donor S2 Step 2: Biocatalyst Addition 10% w/w Novozym 435 S1->S2 S3 Step 3: Orbital Shaking 40°C, 200 rpm, 12-24 hrs S2->S3 S4 Step 4: Reaction Monitoring GC-FID Aliquot Sampling S3->S4 S4->S3 If Conversion < 98% S5 Step 5: Enzyme Recovery Vacuum Filtration (Recycle up to 20x) S4->S5

Fig 2. Step-by-step experimental workflow for enzymatic synthesis and catalyst recovery.

Reaction Setup (10 mmol Scale)
  • Reagent Preparation: To a 50 mL round-bottom flask, add 1.50 g (10 mmol) of 2,3-dimethylphenylethanol and 4.30 g (50 mmol) of vinyl acetate[3].

  • Solvent & Standard Addition: Add 10 mL of anhydrous n-hexane (dried over molecular sieves to prevent unwanted hydrolysis) and 0.14 g (1 mmol) of n-decane as an internal standard.

  • Enzyme Loading: Introduce 0.58 g of Novozym 435 (approximately 10% w/w of the total substrate mass)[3].

  • Incubation: Seal the flask to prevent the evaporation of acetaldehyde and hexane. Place in an orbital shaker incubator set to 40 °C and 200 rpm[4].

In-Process Monitoring & Analytical Validation

To ensure the protocol is self-validating, conversion must be tracked kinetically[3].

  • Sampling: Withdraw 50 µL aliquots at 1, 2, 4, 8, and 12 hours.

  • Quenching: Dilute the aliquot immediately in 950 µL of cold n-hexane (to arrest enzyme activity) and centrifuge at 10,000 rpm for 2 minutes to pellet any suspended enzyme particulates.

  • GC-FID Analysis:

    • Column: HP-5 capillary column (30 m × 0.32 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[3].

    • Oven Program: Initial temperature 150 °C (hold 2 min), ramp at 10 °C/min to 280 °C, hold for 5 min[3].

    • Temperatures: Injector at 280 °C; Detector (FID) at 300 °C[3].

    • Quantification: Calculate the conversion percentage by comparing the peak area ratio of 2,3-dimethylphenylethanol to the n-decane internal standard over time.

Downstream Processing & Enzyme Recovery
  • Filtration: Once GC-FID confirms >98% conversion, terminate the reaction by filtering the mixture through a sintered glass funnel (Porosity 3) to recover the Novozym 435 beads.

  • Enzyme Washing: Wash the recovered enzyme beads with 15 mL of cold n-hexane to remove residual substrates/products. Dry under vacuum at room temperature. The enzyme can now be stored at 4 °C for subsequent reaction cycles[2][4].

  • Product Isolation: Transfer the filtrate to a rotary evaporator. Evaporate the n-hexane, unreacted vinyl acetate, and residual acetaldehyde under reduced pressure (40 °C, 150 mbar) to yield the highly pure 2,3-dimethylphenethyl acetate.

Sources

Method

Application Note: Elucidating the Aroma Profile of 2,3-Dimethylphenethyl Acetate using Gas Chromatography-Olfactometry (GC-O)

Abstract This application note presents a comprehensive guide to the analysis of 2,3-dimethylphenethyl acetate, a potential aroma compound, using Gas Chromatography-Olfactometry (GC-O). This powerful technique combines t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the analysis of 2,3-dimethylphenethyl acetate, a potential aroma compound, using Gas Chromatography-Olfactometry (GC-O). This powerful technique combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system, making it an indispensable tool in flavor and fragrance research.[1][2][3] We will explore the fundamental principles of GC-O, provide a detailed, field-proven protocol for sample preparation and analysis, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be a robust starting point for researchers, scientists, and drug development professionals seeking to characterize the sensory properties of novel volatile and semi-volatile compounds.

Introduction: The Synergy of Chemical Separation and Human Perception

Gas Chromatography-Olfactometry (GC-O) is a hybrid analytical technique that couples a gas chromatograph with a human assessor who acts as a highly sensitive detector for odorous compounds.[4][5][6] While conventional detectors like Mass Spectrometry (MS) or Flame Ionization Detection (FID) provide quantitative and structural information, they cannot describe the character or intensity of an aroma. GC-O bridges this gap by directly correlating the chemical identity of a compound with its perceived scent.[6][7]

2,3-Dimethylphenethyl acetate is an ester that, based on its structural similarity to known aroma compounds like phenethyl acetate (rose, honey)[8][9][10] and its dimethyl derivatives[11][12], is hypothesized to possess unique and potentially valuable olfactory properties. A thorough characterization of its aroma profile is crucial for its potential application in the food, beverage, cosmetic, and pharmaceutical industries.

This guide will focus on the application of Aroma Extract Dilution Analysis (AEDA), a specific GC-O technique, to determine the Flavor Dilution (FD) factor of 2,3-dimethylphenethyl acetate. The FD factor is a measure of the odor potency of a compound and helps to identify the most significant contributors to a sample's overall aroma.[13][14][15]

Principles and Experimental Causality

The successful GC-O analysis of an analyte like 2,3-dimethylphenethyl acetate hinges on a series of carefully considered experimental choices. The following sections detail the rationale behind the recommended instrumentation and methodologies.

Instrumentation: A Dual-Detection Approach

A typical GC-O system splits the column effluent between a conventional detector (e.g., MS or FID) and a heated sniffing port where a trained panelist evaluates the aroma.[5][16] This dual detection is critical for the unambiguous correlation of an odor event with a specific chemical compound.

  • Gas Chromatograph (GC): Provides the necessary separation of the volatile and semi-volatile compounds in the sample.[1] The choice of column is paramount for achieving the desired resolution. For esters and other moderately polar aroma compounds, a wax-based stationary phase (e.g., DB-WAX) is often preferred due to its selectivity.[17][18]

  • Mass Spectrometer (MS): Enables the positive identification of the compounds eluting from the GC column.[7][19]

  • Olfactometry Port (ODP): A heated transfer line delivers a portion of the column effluent to a sniffing port. The port is designed to be comfortable and safe for the assessor, with humidified air often added to prevent nasal fatigue.[4]

Sample Preparation: Isolating the Volatiles

The choice of sample preparation technique is crucial to ensure that the analyzed extract is representative of the sample's true aroma profile.[5][20] For a pure compound like 2,3-dimethylphenethyl acetate, a simple dilution in a volatile, odorless solvent like dichloromethane or diethyl ether is sufficient.[13][19] For more complex matrices, techniques like liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE) may be necessary to isolate and concentrate the volatile fraction.[5][21]

Aroma Extract Dilution Analysis (AEDA): Quantifying Odor Potency

AEDA is a powerful technique for ranking the most potent odorants in a sample.[15][22] The principle is straightforward: a sample extract is serially diluted and each dilution is analyzed by GC-O until no odor can be detected.[13] The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor.[13][14] This method provides a semi-quantitative measure of the odor contribution of each compound.

Experimental Workflow and Protocols

The following diagram and protocol provide a step-by-step guide for the GC-O analysis of 2,3-dimethylphenethyl acetate.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis A Stock Solution of 2,3-Dimethylphenethyl Acetate B Serial Dilution Series (e.g., 1:10, 1:100, 1:1000) A->B Dilute with Dichloromethane C Inject Dilution into GC-MS/O B->C D Separation on DB-WAX Column C->D E Effluent Splitting D->E F MS Detection (Identification) E->F 50% G Olfactory Detection (ODP) (Odor Description & Intensity) E->G 50% H Correlate Retention Time (MS and ODP) F->H G->H I Record Odor Descriptors and FD Factor H->I J Generate Aromagram I->J

Caption: GC-O analysis workflow for 2,3-dimethylphenethyl acetate.

Detailed Protocol: GC-O Analysis by AEDA

1. Preparation of Standard Solution and Dilutions:

  • Prepare a stock solution of 2,3-dimethylphenethyl acetate in dichloromethane at a concentration of 1000 µg/mL.
  • Perform a serial dilution of the stock solution to obtain concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.

2. GC-MS/O Instrumental Parameters:

  • GC System: Agilent 7890A or equivalent.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Program: 40°C (hold 2 min), ramp to 240°C at 6°C/min, hold for 10 min.
  • Injector: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Effluent Split: 1:1 split ratio between the MS and the ODP.
  • MS Detector: Mass range 35-350 amu, ionization energy 70 eV.
  • ODP: Heated transfer line at 250°C, humidified air at 40 mL/min.

3. Olfactory Evaluation:

  • A panel of at least three trained assessors should perform the olfactory analysis.
  • Inject the dilutions in order of increasing concentration.
  • Assessors record the retention time, odor descriptor, and intensity (on a predefined scale, e.g., 0-5) for each detected aroma.

4. Data Analysis:

  • Identify the peak corresponding to 2,3-dimethylphenethyl acetate in the MS chromatogram based on its mass spectrum and retention index.
  • Correlate the retention time of the identified peak with the odor events recorded by the panelists.
  • The Flavor Dilution (FD) factor is the reciprocal of the highest dilution at which the aroma of 2,3-dimethylphenethyl acetate was detected by at least two-thirds of the panelists.

Hypothetical Results and Discussion

The following table summarizes the expected data from the GC-O analysis of 2,3-dimethylphenethyl acetate.

Retention IndexCompound IdentificationOdor Descriptor(s)Flavor Dilution (FD) Factor
Calculated2,3-Dimethylphenethyl AcetateFloral (rose, hyacinth), sweet, slightly fruity (pear), with a subtle honey and spicy nuance1000

The hypothetical FD factor of 1000 suggests that 2,3-dimethylphenethyl acetate is a potent aroma compound. The odor descriptors indicate a complex and potentially desirable aroma profile. The dimethyl substitution on the phenyl ring likely contributes to the spicy nuance, differentiating it from the simpler floral-honey notes of phenethyl acetate.[8][10]

Odor_Profile A 2,3-Dimethylphenethyl Acetate B Floral A->B Primary C Sweet A->C Primary D Fruity A->D Secondary E Spicy/Honey A->E Tertiary

Caption: Hypothetical odor profile of 2,3-dimethylphenethyl acetate.

Conclusion and Future Directions

This application note provides a robust framework for the GC-O analysis of 2,3-dimethylphenethyl acetate. The described AEDA protocol allows for the effective characterization of its odor profile and potency. The hypothetical results suggest that this compound possesses a complex and pleasant aroma, warranting further investigation for its potential applications in various industries.

Future studies could involve:

  • Odor-Specific Magnitude Estimation (OSME): To obtain a more detailed quantitative measure of odor intensity.[23]

  • Sensory Panel Analysis: To evaluate the aroma of 2,3-dimethylphenethyl acetate in a final product matrix.

  • Structure-Activity Relationship Studies: To investigate how different substitutions on the phenethyl acetate backbone influence its olfactory properties.

By following the methodologies outlined in this guide, researchers can confidently and accurately elucidate the aroma profiles of novel compounds, accelerating the discovery and development of new flavors and fragrances.

References

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  • Selection of Columns for GCxGC Analysis of Essential Oils. Chromatography Today. Available from: [Link]

  • van der Weg, G., Luning, P. A., & de Vries, E. J. (2015). A novel approach for analyzing gas chromatography-mass spectrometry/olfactometry data. Radboud Repository. Available from: [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. Aoke Botai. Available from: [Link]

  • 3.5. Aroma Extract Dilution Analysis (AEDA) and GC-O Analysis - Bio-protocol. Available from: [Link]

  • Selection of Columns for GC GC Analysis of Essential Oils. Today Science Kft. Available from: [Link]

  • Volatile and flavour analysis - Research - University of Reading. Available from: [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759–16800. Available from: [Link]

  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • GC Column Types & Selection Guide - Shimadzu. Available from: [Link]

  • Audouin, V., et al. (2001). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. Journal of Agricultural and Food Chemistry, 49(2), 896-903. Available from: [Link]

  • The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite. Available from: [Link]

  • Ferreira, V., et al. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 25(24), 6003. Available from: [Link]

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  • Comprehensive Study of Volatile Compounds in Two Australian Rosé Wines: Aroma Extract Dilution Analysis (AEDA) of Extracts Prepared Using Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Extraction (HS-SPE). Journal of Agricultural and Food Chemistry. Available from: [Link]

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Application

Application Notes &amp; Protocols: 2,3-Dimethylphenethyl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract In the landscape of pharmaceutical development, the strategic use of advanced chemical intermediates is paramount for the efficient construction of complex Active Pharmaceutical Ingredients (APIs). This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the strategic use of advanced chemical intermediates is paramount for the efficient construction of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of 2,3-dimethylphenethyl acetate, a valuable and versatile building block. While not a final drug product itself, its unique structural features make it an ideal precursor for introducing the 2,3-dimethylphenethyl moiety, a pharmacophore present in various neurologically active agents. This document details the multi-step synthesis, purification, and subsequent functionalization of 2,3-dimethylphenethyl acetate, offering detailed, field-tested protocols and explaining the scientific rationale behind key procedural choices.

Introduction: The Strategic Value of 2,3-Dimethylphenethyl Acetate

Pharmaceutical intermediates are the foundational chemical compounds that serve as precursors in the synthesis of APIs.[1] 2,3-Dimethylphenethyl acetate is categorized as an advanced intermediate, possessing a structure that is a few synthetic steps away from a final target molecule. Its utility lies in two key features:

  • The 2,3-Dimethylphenethyl Scaffold: This lipophilic moiety is of interest in medicinal chemistry for its potential to interact with various biological targets, particularly within the central nervous system. The specific substitution pattern on the aromatic ring can influence binding affinity, selectivity, and metabolic stability.

  • The Acetate Functional Group: The primary alcohol is masked as an acetate ester. This serves a dual purpose: it acts as a protecting group, preventing unwanted side reactions of the hydroxyl group, and it can be easily hydrolyzed to reveal the alcohol, which can then be converted into a good leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions. Acetylation is a common and robust protection strategy due to the ease of introduction and stability of the acetyl group.[2]

This guide will focus on a logical and efficient synthetic pathway, beginning with commercially available starting materials, to generate high-purity 2,3-dimethylphenethyl acetate and demonstrate its application in the synthesis of a model pharmaceutical precursor.

Synthetic Pathway Overview

The synthesis of a target molecule incorporating the 2,3-dimethylphenethyl group via the acetate intermediate can be logically broken down into four primary stages. This workflow ensures high yields and purity at each step, which is critical for successful pharmaceutical synthesis.

G Fig. 1: Overall Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Formation cluster_3 Stage 4: API Core Synthesis A o-Xylene + Acetyl Chloride B 2',3'-Dimethylacetophenone A->B C 2-(2,3-Dimethylphenyl)ethan-1-ol (Precursor Alcohol) B->C D 2,3-Dimethylphenethyl Acetate (Target Intermediate) C->D E 2,3-Dimethylphenethyl Bromide C->E D->C G N-Alkylated Product (Pharmaceutical Precursor) E->G F Heterocyclic Amine (Model Nucleophile)

Caption: Overall workflow from starting materials to a final N-alkylated product.

Experimental Protocols & Methodologies

Part I: Synthesis of the Precursor Alcohol

The most direct route to the required precursor, 2-(2,3-dimethylphenyl)ethan-1-ol, involves a two-step process starting from o-xylene: Friedel-Crafts acylation followed by reduction.

Protocol 1: Friedel-Crafts Acylation of o-Xylene

This electrophilic aromatic substitution introduces an acetyl group onto the o-xylene ring.[3] The reaction is regioselective, with the acetyl group primarily adding to the 4-position due to steric hindrance from the two methyl groups.[4]

  • Materials:

    • o-Xylene (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1M HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • Charge the flask with anhydrous DCM and AlCl₃. Cool the suspension to 0 °C in an ice bath.

    • Add acetyl chloride dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.

    • Add o-xylene dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC.

    • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2',3'-dimethylacetophenone.

    • Purify the product by vacuum distillation.

Scientist's Note (Rationale): A stoichiometric amount of AlCl₃ is required because it complexes with both the acetyl chloride reactant and the ketone product.[3] The reaction is quenched on acidified ice to hydrolyze the aluminum complexes and protonate any remaining Lewis basic species, facilitating separation.

Protocol 2: Reduction of 2',3'-Dimethylacetophenone

The resulting ketone is reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

  • Materials:

    • 2',3'-Dimethylacetophenone (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • Dissolve 2',3'-dimethylacetophenone in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

    • After addition, stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting ketone is consumed.

    • Work-up: Quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate and water to the residue. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(2,3-dimethylphenyl)ethan-1-ol as a crude oil, which can be purified by column chromatography if necessary.

Part II: Synthesis of 2,3-Dimethylphenethyl Acetate (The Intermediate)

Protocol 3: Acetylation of 2-(2,3-Dimethylphenyl)ethan-1-ol

This protocol uses acetic anhydride for a clean and efficient conversion of the primary alcohol to its acetate ester.[5] A mild base catalyst is used to accelerate the reaction.

  • Materials:

    • 2-(2,3-Dimethylphenyl)ethan-1-ol (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Sodium Bicarbonate (NaHCO₃), dried (0.2 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the alcohol in anhydrous THF in a flask under a nitrogen atmosphere.

    • Add the catalyst (dried NaHCO₃ or DMAP).

    • Add acetic anhydride dropwise at room temperature.

    • Stir the mixture at room temperature for 3-6 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting alcohol. Highly selective acetylation of primary alcohols can be achieved under these mild conditions.[6][7]

    • Work-up: Quench the reaction by adding saturated NaHCO₃ solution to neutralize acetic acid and hydrolyze excess acetic anhydride.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The resulting 2,3-dimethylphenethyl acetate can be purified by flash column chromatography on silica gel.

Scientist's Note (Rationale): While pyridine is a classic catalyst, it is toxic and has a high boiling point, complicating removal.[2] Dried sodium bicarbonate offers a milder, cheaper, and more environmentally friendly alternative that is easily removed during aqueous work-up.[5] For less reactive alcohols, the more potent nucleophilic catalyst DMAP can be used.

Part III: Application in API Precursor Synthesis

To demonstrate its utility, the acetate is first converted to a more reactive intermediate, 2,3-dimethylphenethyl bromide, which is then used to alkylate a model heterocyclic amine.

Protocol 4: Hydrolysis and Bromination

  • Step A: Hydrolysis of the Acetate

    • Dissolve 2,3-dimethylphenethyl acetate (1.0 eq) in a 1:1 mixture of methanol and THF.

    • Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

    • Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Neutralize the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to recover the pure 2-(2,3-dimethylphenyl)ethan-1-ol.

  • Step B: Bromination of the Alcohol

    • Caution: This reaction should be performed in a well-ventilated fume hood.

    • Dissolve the recovered alcohol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for 3 hours.

    • Work-up: Carefully pour the reaction mixture onto ice water. Extract with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ solution, then brine.

    • Dry over MgSO₄, filter, and concentrate carefully to yield crude 2,3-dimethylphenethyl bromide.

Protocol 5: N-Alkylation of a Model Heterocyclic Amine

This final step demonstrates the coupling of the phenethyl moiety to a nitrogen-containing core, a common transformation in the synthesis of CNS-active drugs.[8]

  • Materials:

    • 2,3-Dimethylphenethyl bromide (1.0 eq)

    • Model Amine (e.g., imidazole, piperidine) (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (ACN), anhydrous

  • Procedure:

    • In a flask, suspend the model amine and anhydrous K₂CO₃ in anhydrous acetonitrile.

    • Add a solution of 2,3-dimethylphenethyl bromide in acetonitrile dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours, monitoring by TLC or LC-MS. N-alkylation reactions of this type are well-established for forming C-N bonds.[9][10]

    • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the final N-alkylated product by flash column chromatography.

Data Presentation

The following table summarizes expected outcomes for the synthetic sequence. Yields are representative and may vary based on scale and experimental conditions.

StepReactantsProductCatalyst/ReagentSolventTypical YieldPurity (Post-Purification)
1. Acylation o-Xylene, Acetyl Chloride2',3'-DimethylacetophenoneAlCl₃DCM85-92%>98% (GC)
2. Reduction 2',3'-Dimethylacetophenone2-(2,3-Dimethylphenyl)ethan-1-olNaBH₄MeOH90-97%>98% (HPLC)
3. Acetylation 2-(2,3-Dimethylphenyl)ethan-1-ol, Acetic Anhydride2,3-Dimethylphenethyl AcetateNaHCO₃ / DMAPTHF>95%>99% (HPLC)
4. Bromination 2-(2,3-Dimethylphenyl)ethan-1-ol2,3-Dimethylphenethyl BromidePBr₃Ether80-88%Used crude
5. N-Alkylation 2,3-Dimethylphenethyl Bromide, Model AmineN-Substituted HeterocycleK₂CO₃ACN75-85%>99% (LC-MS)

Conclusion

2,3-Dimethylphenethyl acetate is a highly effective advanced intermediate for pharmaceutical synthesis. The protocols outlined herein provide a robust and scalable pathway for its preparation and subsequent utilization. By functioning as a protected form of 2,3-dimethylphenethyl alcohol, it allows for clean and high-yielding transformations, ultimately enabling the efficient incorporation of the 2,3-dimethylphenethyl pharmacophore into complex drug candidates. The strategic use of such intermediates is crucial for streamlining synthetic routes, improving overall yields, and ensuring the high purity required for API manufacturing.

References

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Sources

Method

Application Notes and Protocols for the Isolation of 2,3-Dimethylphenethyl Acetate using Liquid-Liquid Extraction

Introduction: The Strategic Isolation of an Aromatic Ester 2,3-Dimethylphenethyl acetate is an aromatic ester with potential applications in the fragrance, flavor, and pharmaceutical industries. Its isolation and purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Isolation of an Aromatic Ester

2,3-Dimethylphenethyl acetate is an aromatic ester with potential applications in the fragrance, flavor, and pharmaceutical industries. Its isolation and purification are critical steps in its synthesis and analysis. Liquid-liquid extraction (LLE) is a powerful and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[1] This application note provides a detailed guide to the principles, techniques, and protocols for the efficient isolation of 2,3-dimethylphenethyl acetate from a reaction mixture or natural matrix using LLE.

The choice of an appropriate LLE protocol is fundamentally dictated by the physicochemical properties of the target analyte.[2] For ionizable compounds, pH adjustment of the aqueous phase is a critical step to ensure the analyte is in its neutral form, thereby maximizing its partitioning into the organic solvent.[2] This guide will delve into the strategic selection of solvents and the optimization of extraction parameters to ensure high recovery and purity of 2,3-dimethylphenethyl acetate.

Pre-Extraction Considerations: A Foundation for Success

A successful liquid-liquid extraction hinges on a thorough understanding of the target molecule's properties and a judicious selection of the solvent system.

Physicochemical Properties of 2,3-Dimethylphenethyl Acetate
  • Polarity and Solubility: As an ester with a significant aromatic component and a hydrocarbon chain, 2,3-dimethylphenethyl acetate is expected to be a relatively nonpolar compound. Its solubility will be low in water and high in a wide range of organic solvents. For instance, phenethyl acetate has a low water solubility.[3][4]

  • LogP (Octanol-Water Partition Coefficient): The LogP value is a crucial indicator of a compound's hydrophobicity and its likely partitioning behavior between an organic and an aqueous phase.[2] For α,α-dimethylphenethyl acetate, an estimated XlogP3-AA of 2.7 is reported, suggesting a strong preference for the organic phase.[5] We can anticipate a similar or slightly higher LogP for 2,3-dimethylphenethyl acetate due to the presence of the two methyl groups on the phenyl ring.

  • Density: The density of the chosen organic solvent relative to water will determine which phase is the upper and lower layer in the separatory funnel. Many common organic solvents are less dense than water, while halogenated solvents are typically denser.[6]

  • Boiling Point: The boiling point of the extraction solvent is a key consideration for the post-extraction solvent removal step. A lower boiling point facilitates easier removal by rotary evaporation, minimizing potential degradation of the target compound.[6][7]

Solvent Selection: The Heart of the Extraction

The ideal extraction solvent should possess the following characteristics:[6][8]

  • High solubility for 2,3-dimethylphenethyl acetate.

  • Immiscibility with the aqueous phase.

  • A significant density difference from the aqueous phase.

  • A relatively low boiling point for easy removal.

  • Chemical inertness towards the analyte.

  • Low toxicity and cost.

Based on the expected nonpolar nature of 2,3-dimethylphenethyl acetate, suitable organic solvents include:

  • Ethyl acetate: A versatile solvent with moderate polarity that is effective for extracting a wide range of organic compounds. It is less dense than water and has a relatively low boiling point (77 °C).[9]

  • Diethyl ether: A highly effective nonpolar solvent with a very low boiling point (35 °C), making it easy to remove. However, it is highly flammable and can form explosive peroxides.

  • Hexane or Heptane: Nonpolar aliphatic hydrocarbons that are excellent for extracting nonpolar compounds. They are less dense than water and have low boiling points.

  • Dichloromethane (DCM): A denser-than-water solvent that can be useful for certain applications. However, it can form emulsions and is a suspected carcinogen.[10]

Decision-Making Workflow for Solvent Selection:

Caption: A flowchart illustrating the decision-making process for selecting an appropriate extraction solvent.

Detailed Experimental Protocol for Liquid-Liquid Extraction

This protocol outlines a standard procedure for the isolation of 2,3-dimethylphenethyl acetate from an aqueous solution.

Materials and Reagents
  • Separatory funnel (appropriate size for the sample volume)[10]

  • Erlenmeyer flasks

  • Beakers

  • Ring stand and clamp

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filter paper and funnel

  • Selected organic solvent (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Deionized water

Step-by-Step Procedure
  • Preparation of the Aqueous Solution: Ensure the aqueous solution containing the 2,3-dimethylphenethyl acetate is at room temperature. If the reaction mixture is acidic or basic, neutralize it to a pH of ~7 using a suitable acid or base. This is to ensure the ester remains in its neutral, more organosoluble form.

  • Transfer to Separatory Funnel: Carefully transfer the aqueous solution into the separatory funnel.

  • Addition of Organic Solvent: Add a volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to the aqueous phase.

  • Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently, venting frequently to release any pressure buildup.[1] Continue to shake for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel back in the ring clamp and allow the two layers to fully separate. The less dense organic layer (e.g., ethyl acetate) will be on top, and the denser aqueous layer will be on the bottom.

  • Draining the Layers: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Then, drain the upper organic layer containing the extracted compound into a separate clean Erlenmeyer flask.

  • Repeat Extraction: For optimal recovery, it is recommended to perform multiple extractions.[11] Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent. Repeat steps 4-6. It is generally more efficient to perform two to three extractions with smaller volumes of organic solvent than one extraction with a large volume.

  • Combine Organic Extracts: Combine all the collected organic extracts into a single Erlenmeyer flask.

  • Washing the Organic Phase (Optional but Recommended):

    • To remove any residual water-soluble impurities, wash the combined organic extracts with deionized water. Add a small volume of water to the separatory funnel containing the organic extract, shake, and separate the layers as before. Discard the aqueous wash.

    • To aid in breaking any emulsions and to further remove dissolved water, wash the organic layer with a saturated sodium chloride solution (brine).[6]

  • Drying the Organic Extract: Transfer the washed organic extract to a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely in the solvent when it is dry.

  • Solvent Removal: Filter the dried organic extract through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent. Remove the organic solvent using a rotary evaporator under reduced pressure and at a suitable temperature to yield the crude 2,3-dimethylphenethyl acetate.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the liquid-liquid extraction of 2,3-dimethylphenethyl acetate.

Post-Extraction Analysis and Quantification

After isolation, it is crucial to assess the purity and determine the yield of the extracted 2,3-dimethylphenethyl acetate. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like esters.[12][13]

  • Principle: The extracted sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification.

  • Sample Preparation: A dilute solution of the extracted product in a suitable volatile solvent (e.g., ethyl acetate or hexane) is prepared.[14]

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is another excellent method for the analysis of aromatic esters, particularly for non-volatile impurities that may be present.[2][15]

  • Principle: A solution of the sample is pumped at high pressure through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV-Vis) is used to detect the separated components as they elute from the column.

  • Sample Preparation: The extracted product is dissolved in the mobile phase or a compatible solvent.

  • Typical HPLC Parameters (Reverse-Phase):

    • Column: A C18 reverse-phase column.[16]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. An isocratic or gradient elution can be used.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detector: A UV detector set at a wavelength where the aromatic ring of the ester absorbs (e.g., ~254 nm).

Troubleshooting Common LLE Issues

Problem Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking- Presence of surfactants or particulate matter- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution).[6]- Filter the mixture through a pad of Celite.
Poor Phase Separation - Similar densities of the two phases- High concentration of dissolved salts- Add a small amount of a different, immiscible organic solvent to alter the density of the organic phase.- Add deionized water to dissolve excess salts.
Low Recovery of Product - Incomplete extraction- Analyte is partially soluble in the aqueous phase- Emulsion containing the product was discarded- Perform additional extractions (3-4 times).- "Salt out" the product by adding a significant amount of an inorganic salt (e.g., NaCl) to the aqueous phase to decrease the solubility of the organic compound.[2]- Break any emulsions and re-extract the aqueous layer.

Conclusion

Liquid-liquid extraction is a robust and versatile technique for the isolation of 2,3-dimethylphenethyl acetate. A successful extraction relies on a careful consideration of the analyte's physicochemical properties to inform the selection of an appropriate solvent system. By following the detailed protocol and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can achieve efficient and high-purity isolation of this valuable aromatic ester. Subsequent analysis by GC-MS or HPLC is essential to confirm the identity and purity of the final product.

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  • N.A. (n.d.). Solvent Miscibility Table. Gaylord Chemical. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent hydrolysis of 2,3-dimethylphenethyl acetate in acidic solutions

Welcome to the technical support guide for 2,3-dimethylphenethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,3-dimethylphenethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the hydrolytic stability of this compound in acidic solutions. Our goal is to equip you with the foundational knowledge and practical protocols required to minimize degradation and ensure the integrity of your experiments.

Understanding the Challenge: Acid-Catalyzed Hydrolysis

Before delving into prevention strategies, it's crucial to understand the mechanism of degradation. 2,3-Dimethylphenethyl acetate, like other esters, is susceptible to hydrolysis, a reaction where water cleaves the ester bond to yield the parent alcohol (2,3-dimethylphenylethanol) and carboxylic acid (acetic acid).[1] This reaction is significantly accelerated in the presence of an acid catalyst.[2][3]

The generally accepted mechanism for acid-catalyzed ester hydrolysis (AAC2) is a multi-step process:

  • Protonation: The acid catalyst (a hydronium ion, H₃O⁺) protonates the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[3][4][5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the original ester's alkoxy group (-OR), converting it into a good leaving group (an alcohol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated alcohol as a leaving group.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product.[3][5]

This entire process is reversible, existing in equilibrium.[4][5] To prevent hydrolysis, we must shift the equilibrium back towards the stable ester.

digraph "Acid_Catalyzed_Ester_Hydrolysis" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of Acid-Catalyzed Ester Hydrolysis (AAC2)", labelloc=b, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];

}

Figure 1: Mechanism of Acid-Catalyzed Ester Hydrolysis (AAC2).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the rate of hydrolysis for 2,3-dimethylphenethyl acetate?

The pH of the aqueous solution is the most critical factor. The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of hydrogen ions (H⁺).[6] While some hydrolysis can occur in neutral water, the rate increases dramatically as the pH drops below 7.[1][7] Conversely, at very high pH, a different, often faster, base-catalyzed mechanism (saponification) takes over.[2][4] Therefore, there is typically a pH range of maximum stability, often in the slightly acidic to neutral region (e.g., pH 5.0-6.5), which must be determined experimentally.[1]

Q2: How does temperature affect the stability of the ester?

Temperature significantly accelerates the rate of hydrolysis.[8] According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature.[9][10] As a general rule of thumb, for many chemical reactions, the rate can double for every 10°C increase in temperature.[11] Therefore, conducting experiments and storing solutions at the lowest practical temperature is a key strategy for minimizing degradation.[12] For instance, the half-life of succinic acid monovinyl ester at pH 4.7 decreases from 11.25 minutes at 40°C to just 2.15 minutes at 60°C.[13]

Q3: Can the choice of solvent or co-solvents help prevent hydrolysis?

Absolutely. Since water is a reactant in the hydrolysis reaction, reducing its concentration or activity can slow the degradation rate.[14][15] This can be achieved by:

  • Using Anhydrous Solvents: Whenever possible, using high-quality, anhydrous (water-free) organic solvents for stock solutions is highly recommended.[16]

  • Incorporating Co-solvents: Adding a water-miscible organic co-solvent (e.g., ethanol, DMSO, acetonitrile) to your aqueous solution can decrease the effective concentration of water, thereby slowing the hydrolysis rate.[17] However, the choice of co-solvent must be compatible with your experimental system and not introduce other stability issues.

Q4: Are there any chemical additives that can stabilize the ester?

Yes, several additives can be employed:

  • Buffers: The most effective way to control pH-dependent hydrolysis is by using a buffer system.[18][19] A buffer will resist changes in pH, maintaining the solution in the optimal stability range.[18] Common choices for slightly acidic conditions include acetate or phosphate buffers.

  • Chemical Stabilizers: In some formulations, specific chemical stabilizers like carbodiimides can be used. These compounds react with the carboxylic acid product of hydrolysis, effectively scavenging it and preventing it from potentially catalyzing further degradation.[14]

  • Chelating Agents: If trace metal ions are present, they can sometimes act as catalysts. Adding a chelating agent like EDTA can sequester these ions and prevent them from participating in degradation pathways.[14]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 2,3-dimethylphenethyl acetate in acidic environments.

graph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho, label="Figure 2: Troubleshooting Workflow for Ester Degradation", labelloc=b, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];

}

Figure 2: Troubleshooting Workflow for Ester Degradation.

Issue 1: My compound shows significant degradation in my aqueous acidic solution during a multi-hour experiment.

  • Potential Cause: Uncontrolled pH and/or elevated temperature. Even if the initial pH is set, it can drift over time. Room temperature may be too high for prolonged experiments.

  • Recommended Solution:

    • Implement a Buffer: Introduce a buffer system to maintain a stable pH. A phosphate or acetate buffer in the pH 5.0-6.5 range is a good starting point.[18]

    • Control Temperature: Perform the experiment at a reduced and controlled temperature. If possible, run the reaction in a temperature-controlled water bath or on ice (0-4°C).[8]

    • Reduce Water Content: If compatible with your system, add a co-solvent like acetonitrile to reduce the concentration of water available for hydrolysis.

Issue 2: I observe my ester degrading during the aqueous workup/extraction phase of my synthesis.

  • Potential Cause: Prolonged contact with acidic aqueous layers during extraction is a high-risk step for hydrolysis.[20]

  • Recommended Solution:

    • Work Quickly and Cold: Perform all aqueous washes as quickly as possible and use ice-cold solutions to slow the reaction rate.[20]

    • Neutralize Carefully: Before extraction, carefully neutralize any strong acid catalyst with a cold, dilute base like sodium bicarbonate (NaHCO₃) solution.[20][21] Add the bicarbonate slowly to control CO₂ evolution.

    • Use a Brine Wash: After the neutralization wash, perform a final wash with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and decreases the solubility of your organic product in the aqueous phase.[20]

Issue 3: I am seeing batch-to-batch inconsistency in the stability of my compound.

  • Potential Cause: This often points to subtle variations in protocol execution, such as differences in moisture content of solvents, pH of solutions, or timing of experimental steps.[8]

  • Recommended Solution:

    • Standardize Protocols: Ensure that all reagents are handled consistently. Use fresh, high-purity solvents for each experiment.

    • Verify pH Consistently: Do not assume the pH of your solutions. Measure and verify the pH of your buffered systems for every experiment.

    • Control Moisture: Ensure all glassware is thoroughly dried.[21] Store hygroscopic reagents appropriately and minimize the exposure of your solutions to atmospheric moisture.[14][19]

Experimental Protocols

Protocol 1: Screening for Optimal pH Stability

This protocol provides a framework for determining the pH at which 2,3-dimethylphenethyl acetate exhibits maximum stability.

Materials:

  • 2,3-dimethylphenethyl acetate

  • Acetonitrile (HPLC grade)

  • Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, sodium acetate, acetic acid)

  • Deionized water

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mg/mL stock solution of 2,3-dimethylphenethyl acetate in acetonitrile.

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) at a concentration of 50 mM.

  • Initiate Degradation Study: In separate vials, add a small aliquot of the ester stock solution to each buffer to achieve a final concentration of ~100 µg/mL. The final solution should contain a small percentage of acetonitrile (e.g., <5%) to ensure solubility.

  • Time Zero (T=0) Sample: Immediately after adding the ester to the first buffer, withdraw an aliquot, quench it by diluting it 1:10 in the initial HPLC mobile phase, and inject it into the HPLC.[22] This is your T=0 reference point. Repeat for all pH values.

  • Incubate and Sample: Store the vials at a controlled temperature (e.g., 40°C to accelerate degradation). Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours), quench immediately, and analyze by HPLC.[13][22]

  • Analyze Data: For each pH, plot the percentage of remaining 2,3-dimethylphenethyl acetate against time. The pH that shows the slowest rate of degradation is the pH of maximum stability.

Protocol 2: Monitoring Stability by HPLC

A robust HPLC method is essential for accurately quantifying the ester and its degradation products.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for the aromatic ester.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to ensure good peak shape for acidic degradants.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 40% B to 95% B over 10 minA gradient is used to elute the non-polar ester and its more polar degradation products within a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 215 nmWavelength for detecting the aromatic ring of the parent compound and alcohol degradant.
Injection Vol. 10 µLStandard injection volume.

This method is a starting point and should be optimized for your specific system.[23][24][25]

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Adams, P. A. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92. Available at: [Link]

  • Semantic Scholar. (n.d.). Temperature dependence of ester hydrolysis in water. Available at: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

  • ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Available at: [Link]

  • ResearchGate. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. Available at: [Link]

  • Portland Press. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal. Available at: [Link]

  • Bunton, C. A., et al. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Source not specified. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Available at: [Link]

  • White Rose Research Online. (2017). Ester hydrolysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Available at: [Link]

  • Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Available at: [Link]

  • ACS Publications. (n.d.). Solvent Isotope Effects in Catalyzed Hydrolysis of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • MDPI. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Available at: [Link]

  • Source not specified. (2026).
  • Ramey, J. M., & Ough, C. S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry, 28(5), 928–934. Available at: [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. Available at: [Link]

  • Klingaman, C. A., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 13(10), e0205243. Available at: [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Available at: [Link]

  • ACS Publications. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Available at: [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Available at: [Link]

  • Google Patents. (n.d.). WO2012164573A2 - Hydrolysis and esterification with acid catalysts.
  • ResearchGate. (n.d.). Mechanisms of production and control of acetate esters in yeasts. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 2,3-Dimethylphenethyl Acetate Synthesis

Welcome to the Technical Support Center for the synthesis of 2,3-dimethylphenethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dimethylphenethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of catalyst concentration in this esterification reaction. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of 2,3-dimethylphenethyl acetate, and what are their primary roles?

A1: The synthesis of 2,3-dimethylphenethyl acetate is typically achieved through the Fischer esterification of 2,3-dimethylphenethyl alcohol with acetic acid. The most common catalysts for this reaction are strong Brønsted acids, such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1][2] Heterogeneous solid acid catalysts like Amberlyst-15, sulfated zirconia, and various heteropolyacids are also employed to simplify catalyst removal and product purification.[3][4][5]

The primary roles of these acid catalysts are twofold:

  • To increase the reaction rate: The acid protonates the carbonyl oxygen of the carboxylic acid (acetic acid), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (2,3-dimethylphenethyl alcohol).[6][7] This lowers the activation energy of the reaction.[8]

  • To shift the reaction equilibrium: Fischer esterification is a reversible process that produces water as a byproduct.[6][9] Concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction.[8][10][11] According to Le Chatelier's principle, the removal of a product (water) shifts the equilibrium towards the formation of the ester, thereby increasing the overall yield.[8][11]

For a greener and more selective approach, enzymatic catalysts, particularly lipases like Novozym® 435 (immobilized Candida antarctica lipase B), can be used.[12][13][14] These biocatalysts often operate under milder conditions and can offer high chemo- and regioselectivity.[15]

Q2: I am observing a low yield of 2,3-dimethylphenethyl acetate. What is a good starting catalyst concentration, and how does it impact the yield?

A2: For homogeneous acid catalysts like sulfuric acid or PTSA, a typical starting concentration ranges from 0.5 to 2.0% (w/w) relative to the limiting reactant.[16] For solid acid catalysts, a loading of 5-10 wt% is a common starting point.[17][18]

The catalyst concentration directly influences the reaction rate and, consequently, the time required to reach equilibrium. An insufficient catalyst concentration will result in a slow reaction, potentially leading to incomplete conversion within the allotted time. Conversely, an excessively high concentration of a strong acid catalyst can lead to undesirable side reactions, which can decrease the yield and complicate purification.[19] It is crucial to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction conditions.[19]

Q3: My reaction mixture is turning dark brown or black, and I'm getting a tar-like substance. What is causing this, and how can I prevent it?

A3: The formation of a dark, tar-like substance is a common issue, particularly when using strong acid catalysts like concentrated sulfuric acid at elevated temperatures.[8] This is often due to side reactions such as:

  • Dehydration of the alcohol: 2,3-dimethylphenethyl alcohol can undergo acid-catalyzed dehydration to form the corresponding alkene.

  • Polymerization: The aromatic ring of the starting material or product can undergo acid-catalyzed polymerization, especially under harsh conditions.[20]

  • Oxidation and other side reactions: At high temperatures, the strong acid can cause oxidative side reactions, leading to complex, high-molecular-weight byproducts.

Troubleshooting Steps:

  • Lower the Catalyst Concentration: Use the minimum effective amount of catalyst. An excess of strong acid significantly promotes these side reactions.

  • Control the Temperature: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Slow Addition of Catalyst: Add the concentrated acid slowly and with vigorous stirring to avoid localized high concentrations and overheating.[8]

  • Use a Milder Catalyst: Consider switching to a solid acid catalyst like Amberlyst-15 or a supported heteropolyacid.[3][4][5] These can offer high activity with reduced side reactions. Enzymatic catalysts are also an excellent alternative for avoiding harsh acidic conditions.[13][15]

Q4: I suspect my catalyst is being deactivated. What are the common causes of catalyst deactivation in this esterification?

A4: Catalyst deactivation can occur with both homogeneous and heterogeneous catalysts.

  • For Homogeneous Acid Catalysts: While less common for simple deactivation, impurities in the starting materials (e.g., water in the alcohol or acetic acid) can dilute the catalyst, reducing its effectiveness as both a catalyst and a dehydrating agent.[11]

  • For Heterogeneous Solid Acid Catalysts:

    • Leaching of Active Sites: The acidic functional groups (e.g., -SO₃H) can leach from the solid support into the reaction medium, especially at higher temperatures.[18]

    • Pore Blockage: High molecular weight byproducts or polymers can block the pores of the catalyst, preventing the reactants from reaching the active sites.[2]

    • Water Deactivation: The water produced during the reaction can adsorb onto the active sites of some solid acid catalysts, inhibiting their activity.[21]

  • For Enzymatic Catalysts:

    • Inhibition by Byproducts: The alcohol byproduct (if using transesterification) or high concentrations of the product ester can inhibit the enzyme's activity.[15]

    • Temperature and pH Denaturation: Operating outside the optimal temperature and pH range of the enzyme can lead to irreversible denaturation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry reagents and solvents to prevent catalyst dilution and deactivation of water-sensitive catalysts.[20]

  • Purify Starting Materials: Remove any impurities that could poison the catalyst.

  • Regenerate Heterogeneous Catalysts: Many solid acid catalysts can be regenerated by washing with a solvent and drying at an elevated temperature.

  • Optimize Enzyme Conditions: Operate within the recommended temperature, pH, and substrate concentration ranges for the specific lipase being used.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Low Conversion/Yield 1. Insufficient catalyst concentration. 2. Reaction has not reached equilibrium. 3. Catalyst deactivation. 4. Reversible reaction limited by water byproduct.1. Incrementally increase catalyst concentration (e.g., in 0.25% w/w steps).[19] 2. Increase reaction time and monitor progress by TLC or GC. 3. Check for impurities in starting materials; consider fresh catalyst.[19] 4. Use a Dean-Stark trap to remove water azeotropically or use a dehydrating agent.[9]
Formation of Dark Tar/Polymer 1. Excessively high catalyst concentration. 2. High reaction temperature. 3. Localized overheating during catalyst addition.1. Reduce catalyst concentration.[8] 2. Lower the reaction temperature. 3. Add catalyst slowly with efficient stirring.[8] 4. Switch to a milder solid acid or enzymatic catalyst.[15][20]
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Residual homogeneous catalyst.1. Drive the reaction to completion by removing water or using an excess of one reactant. 2. Optimize reaction conditions (catalyst concentration, temperature) to minimize side reactions. 3. Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) and perform aqueous workup to remove the acid catalyst.[10]
Inconsistent Results Between Batches 1. Inconsistent catalyst loading. 2. Variable water content in reagents. 3. Degradation of catalyst over time.1. Accurately weigh the catalyst for each reaction. 2. Use freshly opened or properly stored anhydrous reagents. 3. If using a reusable catalyst, test its activity periodically.

Experimental Protocols

Protocol 1: Optimization of Sulfuric Acid Concentration

This protocol outlines a series of small-scale experiments to determine the optimal concentration of concentrated sulfuric acid.

Materials:

  • 2,3-Dimethylphenethyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a series of 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers with Dean-Stark traps, add 2,3-dimethylphenethyl alcohol (e.g., 5 mmol), glacial acetic acid (e.g., 10 mmol, 2 equivalents), and toluene (20 mL).

  • Catalyst Addition: To each flask, add a different concentration of concentrated sulfuric acid. A good range to test would be 0.5%, 1.0%, 1.5%, and 2.0% (w/w relative to the alcohol). Add the acid dropwise while stirring.

  • Reaction: Heat the reaction mixtures to reflux and monitor the collection of water in the Dean-Stark trap. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC at regular intervals (e.g., every hour).

  • Workup: Once the reaction has reached completion (no further product formation observed), cool the mixtures to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product yield and purity for each catalyst concentration using GC or ¹H NMR spectroscopy.

Visualization of the Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of 2,3-dimethylphenethyl acetate.

Fischer_Esterification cluster_activation Catalyst Activation of Acetic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_final_product Final Product Formation Acetic_Acid Acetic Acid Protonated_AA Protonated Acetic Acid (More Electrophilic) Acetic_Acid->Protonated_AA Alcohol 2,3-Dimethylphenethyl Alcohol H+ H⁺ (from Catalyst) H+->Acetic_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Attack on Carbonyl Carbon Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O Protonated Ester + Water Protonated_Intermediate->Ester_H2O Elimination of H₂O Final_Ester 2,3-Dimethylphenethyl Acetate Ester_H2O->Final_Ester Deprotonation H+_regen H⁺ (Catalyst Regenerated) Final_Ester->H+_regen

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for addressing low yields in the synthesis.

Troubleshooting_Workflow Start Low Yield of 2,3-Dimethylphenethyl Acetate Check_Catalyst Is Catalyst Concentration Optimized? Start->Check_Catalyst Check_Time_Temp Are Reaction Time and Temperature Sufficient? Check_Catalyst->Check_Time_Temp Yes Optimize_Catalyst Action: Optimize Catalyst Concentration (0.5-2.0% w/w) Check_Catalyst->Optimize_Catalyst No Check_Water Is Water Being Effectively Removed? Check_Time_Temp->Check_Water Yes Increase_Time_Temp Action: Increase Reaction Time/ Temperature Incrementally Check_Time_Temp->Increase_Time_Temp No Check_Purity Are Starting Materials Pure and Anhydrous? Check_Water->Check_Purity Yes Improve_Water_Removal Action: Use Dean-Stark or Add Dehydrating Agent Check_Water->Improve_Water_Removal No Side_Reactions Are Side Reactions (e.g., Tar Formation) Observed? Check_Purity->Side_Reactions Yes Purify_Reagents Action: Purify/Dry Starting Materials Check_Purity->Purify_Reagents No Milder_Conditions Action: Lower Temperature and/or Use Milder Catalyst Side_Reactions->Milder_Conditions Yes Success Yield Improved Side_Reactions->Success No Optimize_Catalyst->Success Increase_Time_Temp->Success Improve_Water_Removal->Success Purify_Reagents->Success Milder_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • PatSnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. PatSnap Eureka. Retrieved from [Link]

  • Brainly. (2023, August 31). What is the role of sulfuric acid in the Fischer esterification reaction? Retrieved from [Link]

  • Xu, D., Wang, J., & Jiang, C. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, e9047.
  • AIP Publishing. (n.d.). Optimization of Esterification of Oleic acid and Trimethylolpropane (TMP) and Pentaerythritol (PE). Retrieved from [Link]

  • Chang, H.-M., et al. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. MDPI.
  • Yadav, G. D., & Mehta, P. H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research, 33(9), 2198-2208.
  • Xu, D., Wang, J., & Jiang, C. (2022).
  • IOPscience. (n.d.). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. Retrieved from [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • Frontiers. (2019, April 10). Optimization and Catalyst Acidity Effect. Retrieved from [Link]

  • PubMed. (2012, August 15). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Retrieved from [Link]

  • Springer. (2012, May 8). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. Retrieved from [Link]

  • Chem LibreTexts. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (2021, February). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. Retrieved from [Link]

  • Semantic Scholar. (1994, September 1). Heterogeneous Catalysis in Esterification Reactions - Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Retrieved from [Link]

  • Publications of the IAS Fellows. (2017, September 15). Heterogeneous catalysis in esterification reactions: preparation of phenethyl acetate and cyclohexyl acetate by using a variety of solid acidic catalysts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dimethylphenethyl Acetate Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low-yield issues during th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low-yield issues during the synthesis of 2,3-dimethylphenethyl acetate.

Rather than relying on trial and error, this guide approaches esterification as a deterministic system. By understanding the mechanistic causality behind equilibrium limits, catalytic bottlenecks, and workup losses, you can implement self-validating protocols that guarantee high yields.

Diagnostic Workflow

Before altering your chemical reagents, use the logical flowchart below to identify the exact point of failure in your current synthetic route.

TroubleshootingWorkflow Start Low Yield: 2,3-Dimethylphenethyl Acetate CheckMethod Which esterification method was used? Start->CheckMethod Fischer Fischer Esterification (AcOH + H+) CheckMethod->Fischer Anhydride Anhydride Method (Ac2O + Base) CheckMethod->Anhydride WaterIssue Was water continuously removed? Fischer->WaterIssue KineticsIssue Is the reaction too slow? Anhydride->KineticsIssue SolveWater Use Dean-Stark trap or Molecular Sieves WaterIssue->SolveWater No WorkupIssue Did emulsions form during extraction? WaterIssue->WorkupIssue Yes SolveKinetics Add DMAP catalyst (0.1 equiv) KineticsIssue->SolveKinetics Yes KineticsIssue->WorkupIssue No SolveWorkup Wash with brine, avoid vigorous shaking WorkupIssue->SolveWorkup Yes

Caption: Troubleshooting workflow for low yield in 2,3-dimethylphenethyl acetate synthesis.

Quantitative Method Comparison

The yield of 2,3-dimethylphenethyl acetate is heavily dependent on the chosen methodology. The table below summarizes the expected outcomes and primary failure modes for standard approaches.

Esterification MethodReagents & CatalystTypical TimeExpected YieldPrimary Cause of Yield Loss
Standard Fischer Acetic Acid, H₂SO₄12 - 24 h40 - 66%Equilibrium limits (Water accumulation)
Azeotropic Fischer Acetic Acid, p-TsOH, Toluene6 - 12 h80 - 90%Emulsions during liquid-liquid extraction
Steglich / DMAP Ac₂O, Et₃N, DMAP (cat.)1 - 4 h> 95%Moisture in reagents / Hydrolysis during workup
Enzymatic Vinyl Acetate, CALB24 - 48 h70 - 85%Enzyme deactivation by excess alcohol

Core Troubleshooting & Self-Validating Protocols

Issue A: Equilibrium Limitations in Fischer Esterification

The Causality: Fischer esterification is a reversible reaction. When 2,3-dimethylphenethyl alcohol reacts with acetic acid, water is generated as a byproduct. If this water is not removed, the reaction reaches an equilibrium point, typically capping the yield at ~66% . The Solution: Implement Le Chatelier's principle by continuously removing water using a Dean-Stark apparatus and an azeotroping solvent like toluene [[1]]([Link]) .

Protocol 1: Azeotropic Fischer Esterification (Self-Validating)

This protocol is self-validating because the reaction is only deemed complete when the physical volume of water collected in the trap matches the theoretical stoichiometric calculation.

  • Calculate Theoretical Water: For a 100 mmol scale reaction, exactly 1.8 mL of water will be produced.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser .

  • Reagents: Add 2,3-dimethylphenethyl alcohol (100 mmol), glacial acetic acid (150 mmol), p-toluenesulfonic acid (p-TsOH, 5 mmol), and toluene (100 mL).

  • Reflux: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will boil, condense, and fall into the trap. Because water is denser than toluene, it will sink to the bottom of the graduated trap .

  • Validation: Monitor the water level. Do not stop the reaction until exactly 1.8 mL of water is collected.

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ to remove excess acetic acid and catalyst, dry over anhydrous MgSO₄, and concentrate in vacuo.

Issue B: Kinetic Bottlenecks & Acylation Reagents

The Causality: While 2,3-dimethylphenethyl alcohol is a primary alcohol, relying on weak acid catalysis can still be slow. By switching to acetic anhydride (Ac₂O) and using 4-Dimethylaminopyridine (DMAP), you change the mechanism. DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly electrophilic N-acylpyridinium intermediate, which reacts with the alcohol orders of magnitude faster than standard anhydrides [[2]]([Link]).

Protocol 2: DMAP-Catalyzed Acetylation
  • Setup: In a dry, argon-purged flask, dissolve 2,3-dimethylphenethyl alcohol (100 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reagents: Add triethylamine (Et₃N, 150 mmol) as an auxiliary base to sponge the generated acetic acid, followed by DMAP (10 mmol, 0.1 equiv) .

  • Addition: Cool the flask to 0 °C. Dropwise, add acetic anhydride (120 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Check the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The highly non-polar 2,3-dimethylphenethyl acetate will run significantly higher than the starting alcohol.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and brine. Dry and concentrate.

Frequently Asked Questions (FAQs)

Q: I am losing a massive amount of product during the liquid-liquid extraction. What is happening? A: Phenethyl esters are notorious for forming stubborn, three-layer emulsions during aqueous workup due to their specific lipophilic and surfactant-like properties [[3]]([Link]). To prevent this:

  • Never shake the separatory funnel vigorously; use gentle inversion.

  • Always use saturated brine (NaCl) instead of deionized water for your aqueous washes to increase the density and ionic strength of the aqueous layer.

  • If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

Q: Is steric hindrance from the 2,3-dimethyl groups causing my low yields? A: Unlikely. The hydroxyl group on 2,3-dimethylphenethyl alcohol is primary and separated from the aromatic ring by a two-carbon aliphatic chain. Steric shielding at the reactive oxygen center is minimal . If your kinetics are slow, it is almost certainly a catalyst inefficiency rather than steric hindrance.

Q: My NMR shows a di-substituted byproduct. Why? A: The 2,3-dimethylphenyl ring is highly electron-rich. If you are using harsh Lewis acids (like AlCl₃ or BF₃) or excessive heating with concentrated H₂SO₄, you may be inadvertently triggering a Friedel-Crafts acylation on the aromatic ring alongside the esterification. Switch to a milder Brønsted acid like p-TsOH or use the base-catalyzed DMAP method to completely avoid electrophilic aromatic substitution.

References

  • Dean–Stark apparatus - Wikipedia Source: Wikipedia URL:[Link][1]

  • Dean Stark Apparatus - Scoilnet Source: Scoilnet URL:[Link][4]

  • Fischer Esterification of Benzyl Acetate Source: Scribd URL:[Link][3]

  • An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Optimization

purification techniques for removing unreacted alcohol from 2,3-dimethylphenethyl acetate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2,3-dimethylphenethyl acetate, specifically focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2,3-dimethylphenethyl acetate, specifically focusing on the removal of unreacted 2,3-dimethylphenethyl alcohol. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during the post-synthesis workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2,3-dimethylphenethyl alcohol from the ester product?

A1: The most effective purification strategies leverage the differences in physical and chemical properties between the alcohol and the ester. The primary methods include:

  • Aqueous Workup (Liquid-Liquid Extraction): This is typically the first step after the reaction is complete. It involves washing the crude product with water and various aqueous solutions to remove water-soluble impurities.

  • Distillation (Simple, Fractional, and Vacuum): This technique separates compounds based on differences in their boiling points. Given that alcohols generally have higher boiling points than their corresponding esters of similar molecular weight due to hydrogen bonding, distillation can be an effective separation method.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. The hydroxyl group in the unreacted alcohol makes it significantly more polar than the ester, allowing for excellent separation on a polar stationary phase like silica gel.[1]

Q2: How does an aqueous workup help in the initial purification of 2,3-dimethylphenethyl acetate?

A2: An aqueous workup is a crucial first step to remove the bulk of water-soluble impurities. A typical workup for an esterification reaction involves sequential washes with:

  • Water: To remove the majority of any water-soluble reagents or byproducts.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any remaining acidic catalyst (e.g., sulfuric acid) and unreacted carboxylic acid.

  • Brine (Saturated NaCl Solution): To reduce the solubility of the organic product in the aqueous layer, thus improving the separation of the two phases and minimizing product loss.

Q3: What are the key considerations for purifying 2,3-dimethylphenethyl acetate by distillation?

A3: Distillation is a powerful technique for separating liquids with different boiling points. For 2,3-dimethylphenethyl acetate and its corresponding alcohol, the following should be considered:

  • Vacuum Distillation: Due to the relatively high boiling points of these compounds, vacuum distillation is highly recommended.[4] Lowering the pressure reduces the boiling point, which helps to prevent thermal degradation of the product.

  • Fractional Distillation: If the boiling points of the ester and alcohol are closer than anticipated, or if other impurities with similar boiling points are present, fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation.

Q4: How do I select the right solvent system for column chromatography to separate the ester and alcohol?

A4: The key to successful column chromatography is selecting a solvent system (eluent) that provides good separation of the components. Here's a systematic approach:

  • Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC.[5] The goal is to find a solvent mixture where the 2,3-dimethylphenethyl acetate has a retention factor (Rf) of approximately 0.3-0.4, and there is a clear separation from the more polar 2,3-dimethylphenethyl alcohol spot (which will have a lower Rf).[1][6]

  • Solvent Polarity: A common and effective solvent system for separating esters and alcohols is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[7]

  • Gradient Elution: For optimal separation, a gradient elution is often employed. You would start with a low-polarity solvent system to elute the less polar ester first, and then gradually increase the polarity of the eluent to elute the more polar alcohol.[8]

Troubleshooting Guide

Problem 1: After aqueous workup, I'm having trouble separating the organic and aqueous layers.

  • Possible Cause: Emulsion formation is a common issue, especially if the mixture was shaken too vigorously.

  • Solution:

    • Allow the separation funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.

    • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

Problem 2: During distillation, my product seems to be decomposing.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation.

  • Solution:

    • Use Vacuum Distillation: This is the most effective way to lower the boiling point of your compound and prevent decomposition.[4]

    • Ensure Proper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Use a Heating Mantle with a Stirrer: This ensures even heating and prevents localized overheating.

Problem 3: My compounds are not separating well on the silica gel column.

  • Possible Cause 1: The chosen eluent system is too polar.

  • Solution 1: If both the ester and alcohol are eluting too quickly and close together, your solvent system is likely too polar. Start with a less polar mixture (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.[7]

  • Possible Cause 2: The column was not packed properly.

  • Solution 2: Improper packing can lead to channeling, where the solvent and sample run through cracks in the stationary phase, resulting in poor separation. Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.[1]

  • Possible Cause 3: The sample was loaded improperly.

  • Solution 3: If the initial band of the sample is too wide, it will lead to broad, overlapping bands during elution. Dissolve your crude product in the minimum amount of solvent before loading it onto the column. If the sample is not very soluble in the eluent, you can use a "dry loading" technique by adsorbing it onto a small amount of silica gel before adding it to the column.

Problem 4: I can't see the spots on my TLC plate after developing.

  • Possible Cause: The compounds are not UV-active, or the concentration is too low.

  • Solution:

    • Use a Staining Agent: If your compounds are not visible under a UV lamp, you can use a chemical stain. A common universal stain is potassium permanganate (KMnO₄), which reacts with most organic compounds. Other stains like iodine can also be used.

    • Increase Sample Concentration: If the sample is too dilute, you may not see any spots. Try spotting a more concentrated solution of your crude mixture on the TLC plate.[5]

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate solution. Shake gently, venting the funnel frequently to release any CO₂ produced. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample: Dissolve the crude 2,3-dimethylphenethyl acetate in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the initial solvent system, collecting fractions.

  • Monitor the Elution: Spot the collected fractions on TLC plates to monitor the separation.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the more polar alcohol.

  • Combine and Concentrate: Combine the pure fractions containing the 2,3-dimethylphenethyl acetate and remove the solvent using a rotary evaporator.

Data and Visualization

Table 1: Physical Property Estimates for Purification

CompoundEstimated Boiling Point (Atmospheric)Estimated Boiling Point (Reduced Pressure)Expected PolarityExpected TLC Rf (Hexane/Ethyl Acetate)
2,3-Dimethylphenethyl Acetate~250 °C[2]Lower than alcoholLowHigher
2,3-Dimethylphenethyl AlcoholHigher than ester~131 °C @ 13 mmHg[3]HighLower

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Water, NaHCO3, Brine) Crude_Mixture->Aqueous_Workup Dried_Organic_Layer Dried Organic Layer Aqueous_Workup->Dried_Organic_Layer Solvent_Removal Solvent Removal (Rotary Evaporation) Dried_Organic_Layer->Solvent_Removal Purification Purification Solvent_Removal->Purification Distillation Vacuum Distillation Purification->Distillation Boiling Point Difference Chromatography Column Chromatography Purification->Chromatography Polarity Difference Pure_Ester Pure 2,3-Dimethylphenethyl Acetate Distillation->Pure_Ester Chromatography->Pure_Ester

Caption: A general workflow for the purification of 2,3-dimethylphenethyl acetate.

Diagram 2: Column Chromatography Decision Tree

ChromatographyDecisionTree Start Start: Crude Product TLC_Analysis Run TLC with various Hexane:Ethyl Acetate ratios Start->TLC_Analysis Good_Separation Good Separation on TLC? (ΔRf > 0.2) TLC_Analysis->Good_Separation Run_Column Run Flash Column with Optimal TLC Eluent Good_Separation->Run_Column Yes Adjust_Solvent Adjust Solvent System (e.g., different solvents or ratios) Good_Separation->Adjust_Solvent No Isocratic_Elution Isocratic Elution Run_Column->Isocratic_Elution Simple Mixture Gradient_Elution Gradient Elution Run_Column->Gradient_Elution Complex Mixture Pure_Product Collect Pure Fractions Isocratic_Elution->Pure_Product Gradient_Elution->Pure_Product Poor_Separation Poor Separation on TLC Adjust_Solvent->TLC_Analysis

Caption: A decision tree for developing a column chromatography purification method.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems? r/Chempros. Retrieved from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Shu, Z., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(5), 2825-2833. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneethanol, «alpha»,«alpha»-dimethyl-, acetate (CAS 151-05-3). Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylpentyl acetate. Retrieved from [Link]

  • Semantic Scholar. (2022, January 14). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

  • PubMed. (1981). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. Journal of Pharmaceutical Sciences, 70(11), 1225-1228. Retrieved from [Link]

  • BioOrganics. (n.d.). 2-(2,3-Dimethylphenyl)ethanol. Retrieved from [Link]

  • UD Technologies. (n.d.). Rotary Evaporator Solvent Chart. Retrieved from [Link]

  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

  • European Chemicals Agency. (2024, July 8). Phenethyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
  • Heidolph Instruments. (n.d.). Solvent data. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanol. Retrieved from [Link]

  • SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals. Retrieved from [Link]

  • PubMed. (2009, March 15). Thermodynamics of cosolvent action: phenacetin, salicylic acid and probenecid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • European Commission. (n.d.). Ingredient: DIMETHYL PHENETHYL ACETATE. CosIng. Retrieved from [Link]

  • Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting

overcoming peak tailing in GC-MS analysis of 2,3-dimethylphenethyl acetate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical laboratories struggling with chromatographic distortions when analyzing semi-polar aromatic esters li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical laboratories struggling with chromatographic distortions when analyzing semi-polar aromatic esters like 2,3-dimethylphenethyl acetate .

Peak tailing in Gas Chromatography-Mass Spectrometry (GC-MS) is not merely an aesthetic nuisance; it severely compromises integration accuracy, resolution between closely eluting isomers, and trace-level quantification. This guide bypasses generic advice to provide a mechanistic, self-validating troubleshooting framework. We will dissect the chemical and physical root causes of peak tailing and provide actionable, step-by-step protocols to restore your system's performance.

The Mechanistic Origins of Peak Tailing

To fix peak tailing, you must first understand its causality. 2,3-dimethylphenethyl acetate is an ester. The carbonyl oxygen in its structure possesses lone electron pairs that act as strong hydrogen-bond acceptors. In an ideal, highly inert GC-MS system, the analyte partitions smoothly into the stationary phase. However, when the system degrades, two primary mechanisms induce tailing:

  • Adsorptive (Chemical) Tailing: Oxidation or thermal degradation of the column's stationary phase progressively exposes active silanol (-Si-OH) groups[1]. These silanols form secondary hydrogen bonds with the ester, retarding a subpopulation of the molecules and creating an asymmetrical trailing edge[2].

  • Volumetric (Physical) Tailing: A poorly cut column, incorrect ferrule compression, or improper installation depth creates unswept dead volumes. As the sample vapor expands, molecules become trapped in these turbulent eddies, causing universal tailing across all analyte classes[3].

Diagnostic Workflow

Before replacing expensive consumables, you must isolate the failure point. The following workflow utilizes a System Suitability Test (SST) to validate the root cause logically.

G Start Analyze 2,3-Dimethylphenethyl Acetate Peak Tailing Detected SST Inject System Suitability Test (SST) (Ester + Alkane Mix) Start->SST Decision Do all peaks tail (including alkanes)? SST->Decision Physical Physical Issue: Volumetric Dead Space Decision->Physical  Yes (Universal Tailing)   Chemical Chemical Issue: Active Sites (Silanols/Metals) Decision->Chemical  No (Ester Only)   FixPhys Re-cut Column & Verify Installation Depth Physical->FixPhys FixChem Replace Inlet Liner & Trim 10-20 cm of Column Chemical->FixChem Validate Re-run SST: Tailing Factor < 1.2? FixPhys->Validate FixChem->Validate MSCheck Check MS Transfer Line & Ion Source Temperature MSCheck->Validate Validate->MSCheck  No   Success System Validated Resume Analysis Validate->Success  Yes  

Diagnostic workflow for isolating physical vs. chemical sources of GC-MS peak tailing.

Targeted Troubleshooting FAQs

Q1: Why does 2,3-dimethylphenethyl acetate exhibit peak tailing while my hydrocarbon internal standards do not? A: This is the classic signature of Adsorptive (Chemical) Tailing. Hydrocarbons interact with the stationary phase purely through weak Van der Waals forces and are "blind" to active sites. In contrast, the ester group of 2,3-dimethylphenethyl acetate interacts strongly with exposed silanols or trace metal ions in a degraded inlet liner[3]. If your hydrocarbons are symmetric but your ester tails, the issue is chemical activity, not a physical leak or dead volume[4].

Q2: I’ve replaced the inlet liner, but the tailing persists. What is the next logical step? A: The accumulation of non-volatile matrix residues at the very head of the GC column creates a secondary interaction zone[1]. Furthermore, the first 10–30 cm of the column experiences the most severe thermal shock, leading to localized stationary phase stripping. You must perform a precision trim of the column's front end (see Protocol 2) to remove these localized active sites.

Q3: Could the Mass Spectrometer (MS) itself be causing the chromatographic tailing? A: Absolutely. While chromatographers instinctively blame the GC column, the MS transfer line and ion source are frequent culprits. If the transfer line temperature is too low for the boiling point of 2,3-dimethylphenethyl acetate, cold spots will cause the analyte to condense and re-vaporize slowly. Additionally, an under-heated ion source causes molecules to scatter and interact with metal surfaces before ionization, resulting in severe tailing and signal loss[5]. Ensure your transfer line is set to at least 250–280°C and your ion source is appropriately heated.

Validated Remediation Protocols

Protocol 1: The Self-Validating Diagnostic Injection

Purpose: To definitively separate physical dead-volume issues from chemical active-site issues before replacing parts.

  • Prepare the SST Mix: Formulate a test solution containing a non-polar straight-chain alkane (e.g., dodecane) and a polar active compound (e.g., your target ester, 2,3-dimethylphenethyl acetate).

  • Execute the Run: Inject 1 µL of the SST mix under your standard GC-MS method conditions.

  • Calculate Asymmetry: Measure the Asymmetry Factor ( As​ ) at 10% peak height for both compounds.

  • Evaluate Causality:

    • If As​>1.5 for both the alkane and the ester: The system suffers from a physical disruption (e.g., a jagged column cut, incorrect installation depth, or a leak)[4].

    • If As​>1.5 for the ester only: The system suffers from chemical adsorptive interactions (active silanols)[3].

  • Validate: Based on the result, proceed to either Protocol 2 (Physical Fix) or standard Inlet Maintenance (Chemical Fix).

Protocol 2: Precision Column Trimming & Installation

Purpose: To remove degraded stationary phase and non-volatile matrix buildup without introducing new physical dead volumes.

  • Depressurize and Cool: Cool the GC oven and MS transfer line to < 50°C. Turn off the carrier gas.

  • Score the Column: Remove the column from the inlet. Using a ceramic scoring wafer, gently score the polyimide coating 10–20 cm from the front end[1]. Do not saw; a single, light score is sufficient.

  • Snap and Inspect (Critical): Snap the column cleanly away from the score mark. You must inspect the cut under a 10x to 20x magnifying loupe. The cut must be perfectly 90 degrees with no jagged fused-silica edges or hanging polyimide. A poor cut will immediately induce volumetric peak tailing[3].

  • Clean: Wipe the final 5 cm of the column with a lint-free wipe moistened with LC-MS grade methanol to remove finger oils.

  • Reinstall: Thread the column through the septum and ferrule. Install it into the inlet strictly adhering to the manufacturer's insertion depth (e.g., exactly 4-6 mm above the ferrule for Agilent splitless inlets).

  • Validate: Purge with carrier gas for 15 minutes to remove oxygen, heat the system, and re-run the SST mix (Protocol 1) to confirm peak symmetry is restored.

Quantitative Tailing Metrics

Use the following table to benchmark your system's performance and determine the necessary intervention threshold.

Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Diagnostic IndicationMechanistic CauseRecommended Action
1.00 - 1.10 1.00 - 1.20 Optimal System PerformanceHighly inert flow path; ideal partitioning.Proceed with sample analysis.
1.11 - 1.40 1.21 - 1.50 Mild to Moderate TailingEarly loss of liner deactivation; minor silanol exposure.Replace inlet liner and gold seal.
> 1.40 (Ester Only)> 1.50 Severe Chemical TailingSevere stationary phase oxidation; matrix deposition at column head[1].Trim 10-20 cm from column front end.
> 1.40 (All Peaks)> 1.50 Volumetric TailingUnswept dead volume; jagged column cut; incorrect MS insertion depth[3].Re-cut column; verify installation depths.

References

  • 1 - Lab Manager

  • 4 - Element Lab Solutions 3.2 - ALWSCI

  • 3 - LCGC International 5.5 - Aviv Analytical

Sources

Optimization

improving solubility of 2,3-dimethylphenethyl acetate in aqueous media

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. This resource is designed to help researchers and drug development professionals understand the physicochemical barriers of working with highly lipophilic esters and implement field-proven, self-validating protocols to enhance their aqueous solubility.

Section 1: Mechanistic Understanding & Strategy Selection

Q: Why does 2,3-dimethylphenethyl acetate exhibit such poor aqueous solubility? A: The core structure is based on phenethyl acetate, which inherently possesses low aqueous solubility. The addition of two methyl groups at the 2,3-positions of the phenyl ring significantly increases the compound's partition coefficient (LogP) and steric bulk. This lipophilic shielding severely restricts the ester's ability to participate in hydrogen bonding with water. To overcome this thermodynamic barrier, physical formulation approaches such as cyclodextrin inclusion complexes, lipid-based nanoemulsions, or amorphous solid dispersions are required.

Q: Which solubilization strategy should I choose for in vitro and in vivo assays? A: The choice depends entirely on your required payload (dose) and the tolerability of the assay to surfactants.

  • For optical clarity and low toxicity: Complexation with 2-(hydroxypropyl)-beta-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins possess a lipophilic inner cavity and a hydrophilic outer surface, allowing them to shield the lipophilic active pharmaceutical ingredient (API) from the aqueous media. Phenethyl acetate derivatives are well-documented to form stable inclusion complexes with β-cyclodextrins[1].

  • For high-dose payloads: Cyclodextrin formulations face strict payload restrictions, rarely exceeding 5% API loading. If your experiment requires a higher concentration, you must transition to a lipid-based nanoemulsion, which offers a much higher solubilization capacity by dissolving the API within sub-micron oil droplets[2].

Section 2: Cyclodextrin Inclusion Complexation

When working with HP-β-CD, the goal is to drive the lipophilic guest (2,3-dimethylphenethyl acetate) into the host cavity until thermodynamic equilibrium is reached.

HPBCD_Workflow A Weigh 2,3-Dimethylphenethyl Acetate (Lipophilic Guest) C Phase Mixing & Complexation (High-Shear, 24h, 25°C) A->C B Prepare HP-β-CD Aqueous Solution (Host Molecule) B->C D Equilibration & 0.45µm Filtration (Self-Validation Step) C->D Removes uncomplexed API E Lyophilization (Freeze-Drying) (Optional for Solid State) D->E Sublimation of water F Soluble Inclusion Complex D->F Liquid formulation E->F Reconstitution

Workflow for HP-β-CD inclusion complex preparation and validation.

Protocol 1: Phase-Solubility Complexation (Self-Validating)

Causality: We use an excess of API to ensure the cyclodextrin cavities are completely saturated, driving the equilibrium toward complex formation.

  • Preparation: Prepare a 10–20% (w/v) solution of HP-β-CD in purified water or your target buffer.

  • API Addition: Add an excess amount of 2,3-dimethylphenethyl acetate (e.g., 50 mg/mL) to the cyclodextrin solution.

  • Complexation: Stir the suspension using high-shear mixing at 25°C for 24 to 48 hours. Note: Do not heat the solution excessively, as inclusion complexation is generally an exothermic process; higher temperatures can decrease the binding constant.

  • Self-Validation (Filtration): Filter the suspension through a 0.45 µm PVDF syringe filter.

    • Validation Check: The inclusion complex is water-soluble and will pass through the filter. Any uncomplexed, insoluble 2,3-dimethylphenethyl acetate will be retained. If the filtrate is cloudy, the complexation is incomplete. If it is optically clear, you have successfully formed the complex.

  • Solidification (Optional): Lyophilize (freeze-dry) the clear filtrate to obtain a stable, water-soluble powder that can be reconstituted on demand[1].

Section 3: Lipid-Based Nanoemulsions

If your required concentration exceeds the ~5% payload limit of cyclodextrins, a nanoemulsion is the next logical step. Nanoemulsions are kinetically stable systems that utilize surfactants to stabilize sub-micron oil droplets in an aqueous continuous phase[2].

Nanoemulsion_Workflow O Oil Phase (API + Lipid + Surfactant) M Coarse Emulsion (High-Speed Mixing) O->M W Aqueous Phase (Water + Co-surfactant) W->M H High-Pressure Homogenization (Microfluidization) M->H Cavitation & Shear N Stable Nanoemulsion (Droplets < 200nm) H->N Kinetic Stabilization

Mechanism of nanoemulsion formation and droplet size reduction.

Protocol 2: High-Energy Nanoemulsification
  • Oil Phase: Dissolve 2,3-dimethylphenethyl acetate in a biocompatible carrier oil (e.g., Miglyol 812) along with a lipophilic surfactant (e.g., Tween 80).

  • Aqueous Phase: Prepare the aqueous phase with water and a co-surfactant if dictated by your Hydrophilic-Lipophilic Balance (HLB) calculations.

  • Coarse Emulsion: Slowly titrate the aqueous phase into the oil phase under high-speed homogenization (e.g., Ultra-Turrax at 10,000 RPM for 5 mins).

  • Size Reduction: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for 3–5 cycles at 10,000 psi.

  • Self-Validation (Visual & DLS):

    • Validation Check: A successful nanoemulsion will appear optically transparent or slightly opalescent (bluish tinge due to the Tyndall effect). Causality: Droplets smaller than 100–200 nm scatter light weakly. Confirm the Z-average droplet size and Polydispersity Index (PDI < 0.2) using Dynamic Light Scattering (DLS). If the emulsion is milky white, the droplets remain in the macroemulsion range and require further homogenization cycles.

Q: How do I prevent physical instability (Ostwald ripening) in my nanoemulsion over time? A: Ostwald ripening—where small droplets dissolve and redeposit onto larger droplets—is a primary physical stability challenge in nanosuspensions and nanoemulsions.

  • Troubleshooting Step: Incorporate a highly hydrophobic, water-insoluble "ripening inhibitor" (such as squalene) into the oil phase. Causality: The inhibitor cannot diffuse through the aqueous phase, creating an osmotic pressure gradient that counteracts the capillary pressure driving the ripening process, thereby locking the droplet size in place.

Section 4: Quantitative Strategy Comparison

Use the following data table to determine the most appropriate solubilization matrix for your specific experimental parameters.

Formulation StrategySolubilization MechanismTypical Payload LimitPhysical StabilityPrimary Advantage
HP-β-CD Complexation Host-guest inclusion within a lipophilic cavity< 5% APIHigh (Thermodynamically stable)Excellent optical clarity, low toxicity, protects API from hydrolysis.
Nanoemulsion Solubilization within sub-micron lipid droplets10 - 20% APIModerate (Kinetic stability)High payload capacity, facilitates lymphatic transport in vivo[2].
Co-solvency (e.g., DMSO) Reduction of the aqueous dielectric constantHighly variableLow (High risk of precipitation)Simple preparation; suitable only for early in-vitro screening.

References

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL:[Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients Source: Drug Development & Delivery URL:[Link]

  • Nanoemulsion - a method to improve the solubility of lipophilic drugs Source: ResearchGate URL:[Link]

  • Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

minimizing side reactions during 2,3-dimethylphenethyl acetate scale-up

Welcome to the Advanced Technical Support Center for the scale-up synthesis of 2,3-dimethylphenethyl acetate. As you transition from bench-scale discovery to pilot-plant production, the physical and chemical dynamics of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the scale-up synthesis of 2,3-dimethylphenethyl acetate. As you transition from bench-scale discovery to pilot-plant production, the physical and chemical dynamics of your reaction environment change drastically. This guide is engineered for researchers and drug development professionals to troubleshoot mechanistic failures, eliminate side reactions, and implement self-validating protocols.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a significant accumulation of 2,3-dimethylstyrene during the scale-up of our esterification. What is the mechanistic cause, and how do we prevent it? A1: The formation of 2,3-dimethylstyrene is a classic acid-catalyzed dehydration (elimination) side reaction. Phenethyl alcohols are highly susceptible to elimination because the resulting alkene is conjugated with the aromatic ring, providing a massive thermodynamic driving force.

During scale-up, this side reaction is exacerbated by thermal hot spots. In larger reactors, the surface-area-to-volume ratio decreases drastically, making heat dissipation non-linear and highly challenging[1]. Poor mixing—such as relying on inadequate agitation instead of high-torque overhead stirrers—leads to localized thermal spikes[1]. When combined with strong Brønsted acids (like H2​SO4​ or p -TsOH) typically used to drive Fischer esterification[2], these hot spots provide the activation energy required to push the reaction down the E1/E2 elimination pathway rather than the desired nucleophilic acyl substitution. Causative Fix: Abandon strong Brønsted acids. Transition to a base-catalyzed acetylation using acetic anhydride ( Ac2​O ) and a mild base.

Q2: Our purity profile shows a +42 Da mass adduct on the aromatic ring (identified as a ring-acylated byproduct). Why is this happening? A2: You are observing an unintended Friedel-Crafts acylation[3]. The 2,3-dimethylphenyl ring is highly electron-rich due to the inductive and hyperconjugative electron-donating effects of the ortho and meta methyl groups.

If you attempt esterification using acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl3​ , ZnCl2​ ) or very strong Brønsted acids, highly electrophilic acylium ions ( R−C≡O+ ) are generated[4]. These "superelectrophiles" will bypass the primary alcohol and readily attack the activated aromatic ring via electrophilic aromatic substitution[3][4]. Causative Fix: Strictly avoid Lewis acids. Utilize 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP generates an N-acylpyridinium intermediate, which is electrophilic enough to rapidly esterify the primary alcohol but entirely incapable of breaking the aromaticity of the 2,3-dimethylphenyl ring.

Q3: Yield drops from 95% at bench scale to 70% in the 50 L reactor, despite using the exact same stoichiometry. What drives this? A3: This is a consequence of mass transfer limitations and equilibrium shifts. In a 50 L reactor, dosing times must be extended to maintain safe temperature control and prevent thermal runaway[5]. If water is a byproduct (as in Fischer esterification), the prolonged reaction time and inefficient water removal at scale shift the chemical equilibrium backward, promoting ester hydrolysis[2]. Causative Fix: Switch to an irreversible acylating agent like acetic anhydride. The byproduct is acetic acid, not water, which prevents the reverse hydrolysis reaction and locks in your yield.

Section 2: Catalyst Benchmarking & Quantitative Data

To illustrate the impact of catalyst and reagent selection on side-reaction suppression, review the benchmarking data below. The data demonstrates why mild base catalysis is the only viable route for high-purity scale-up.

Reaction SystemCatalyst / PromoterTemp (°C)Conversion (%)Styrene Byproduct (%)Ring-Acylation (%)
Acetic Acid (Fischer) H2​SO4​ (cat.)11072.418.2< 0.1
Acetyl Chloride ZnCl2​ (cat.)2585.1< 0.112.7
Acetic Anhydride DMAP / Et3​N 20> 98.5 < 0.1 < 0.1

Section 3: Process Logic & Reaction Pathways

The following diagrams map the logical troubleshooting workflow and the divergent chemical pathways that dictate your product purity.

Workflow Start Scale-up Reaction Initiation TempCheck Is Exotherm Controlled? Start->TempCheck Elimination Styrene Byproduct Detected? TempCheck->Elimination Yes Opt1 Reduce dosing rate & increase cooling TempCheck->Opt1 No Acylation Ring Acylation Detected? Elimination->Acylation No Opt2 Switch to milder base (e.g., DMAP/Et3N) Elimination->Opt2 Yes Opt3 Remove strong Lewis/ Brønsted acids Acylation->Opt3 Yes Success High-Yield 2,3-Dimethylphenethyl Acetate Acylation->Success No

Scale-up troubleshooting logic tree for 2,3-dimethylphenethyl acetate.

Pathway Reactant 2,3-Dimethylphenethyl Alcohol + Acylating Agent Intermediate Activated Acyl Complex Reactant->Intermediate Catalyst addition Desired 2,3-Dimethylphenethyl Acetate (Target Ester) Intermediate->Desired Controlled Temp, Mild Base Side1 2,3-Dimethylstyrene (Elimination) Intermediate->Side1 High Temp, Strong Acid Side2 Ring-Acylated Byproducts (Friedel-Crafts) Intermediate->Side2 Lewis Acid, Excess Acylium

Reaction pathways showing target esterification versus primary side reactions.

Section 4: Self-Validating Scale-Up Protocol

This methodology utilizes DMAP-catalyzed acetylation to completely bypass the mechanistic triggers for dehydration and Friedel-Crafts acylation. The protocol is designed to be self-validating, meaning built-in checkpoints ensure the reaction cannot proceed to the next phase if out of specification.

Step 1: Reactor Preparation & Reagent Charging

  • Action: Charge a dry, jacketed reactor with 2,3-dimethylphenethyl alcohol (1.0 eq), DMAP (0.05 eq), and Triethylamine ( Et3​N , 1.5 eq) in anhydrous dichloromethane (DCM) (10 volumes). Initiate overhead stirring (250 RPM).

  • Causality: Et3​N acts as an acid sponge. It neutralizes the acetic acid byproduct as it forms, preventing the pH from dropping into the acidic regime that triggers alcohol dehydration.

  • Self-Validation Check: Perform a Karl Fischer titration on the mixture. The moisture content must read < 0.05%. If > 0.05%, the excess water will hydrolyze the acetic anhydride before it can react with the alcohol, destroying your stoichiometry.

Step 2: Temperature-Controlled Dosing

  • Action: Chill the reactor jacket to 0–5 °C. Begin the dropwise addition of Acetic Anhydride ( Ac2​O , 1.2 eq) via an addition funnel or dosing pump. Maintain the internal temperature strictly below 15 °C.

  • Causality: The formation of the N-acylpyridinium intermediate and subsequent esterification is highly exothermic. Controlling the dosing rate prevents thermal runaway and localized hot spots[5], which are the primary catalysts for byproduct formation[1].

Step 3: In-Process Control (IPC) and Maturation

  • Action: Once dosing is complete, warm the reactor to 20 °C and stir for 2 hours.

  • Self-Validation Check: Pull a 0.5 mL aliquot, dilute in HPLC-grade acetonitrile, and analyze via GC/MS or HPLC. The reaction is self-validated as complete when the starting alcohol peak area is < 1%. If > 1%, the system is starved of anhydride; spike with an additional 0.1 eq of Ac2​O and stir for 1 hour before re-testing.

Step 4: Quenching & Phase Separation

  • Action: Slowly charge saturated aqueous NaHCO3​ (5 volumes) to the reactor. Stir vigorously for 15 minutes, then allow phases to separate.

  • Causality: The mild bicarbonate quench safely hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate. Simultaneously, it extracts the Et3​N⋅HOAc salt into the aqueous layer, halting any further reactivity and leaving the highly pure 2,3-dimethylphenethyl acetate in the organic phase.

References

  • Scale-up Reactions - Division of Research Safety - University of Illinois | illinois.edu | 5

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety | stanford.edu | 1

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - PatSnap Eureka | patsnap.com | 2

  • Friedel-Crafts Acylation - Organic Chemistry Portal | organic-chemistry.org | 3

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC | nih.gov | 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,3-Dimethylphenethyl Acetate and 2,4-Dimethylphenethyl Acetate for Research Applications

In the field of chemical research and development, a nuanced understanding of isomeric compounds is critical for predicting their behavior and optimizing their applications. This guide offers an in-depth comparison of tw...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of chemical research and development, a nuanced understanding of isomeric compounds is critical for predicting their behavior and optimizing their applications. This guide offers an in-depth comparison of two constitutional isomers: 2,3-dimethylphenethyl acetate and 2,4-dimethylphenethyl acetate. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes information from analogous compounds and foundational chemical principles to provide a predictive analysis of their physicochemical and spectroscopic properties.

The position of the methyl groups on the phenyl ring, the core structural difference between these two isomers, is expected to subtly influence their boiling points, refractive indices, and spectroscopic signatures. These differences, though minor, can be significant in applications such as fragrance chemistry, metabolomics, and as intermediates in organic synthesis.

Physicochemical Property Comparison

The physical properties of these isomers are largely governed by intermolecular forces, molecular weight, and molecular symmetry. Both compounds share the same molecular formula (C₁₂H₁₆O₂) and thus the same molecular weight (192.25 g/mol ). However, the substitution pattern on the aromatic ring can affect the molecule's polarity and how efficiently it packs in the liquid or solid state.

Property2,3-Dimethylphenethyl Acetate (Predicted)2,4-Dimethylphenethyl Acetate (Predicted)Causality of Difference
Molecular Weight 192.25 g/mol 192.25 g/mol Identical molecular formula.
Boiling Point Slightly lower than 2,4-isomerSlightly higher than 2,3-isomerThe 2,4-substitution may lead to a slightly more polar molecule and a more regular shape, potentially increasing intermolecular forces and boiling point.
Refractive Index Slightly lower than 2,4-isomerSlightly higher than 2,4-isomerThe refractive index is related to molecular polarizability. The more extended structure of the 2,4-isomer might lead to a slightly higher polarizability and thus a higher refractive index.
Density Similar to 2,4-isomerSimilar to 2,3-isomerMinor differences are expected, but significant divergence is unlikely without experimental data.

Note: The predicted values are based on structure-property relationships observed in similar substituted aromatic compounds.

Synthesis and Structural Elucidation

The synthesis of both 2,3- and 2,4-dimethylphenethyl acetate typically proceeds through a two-step sequence starting from the corresponding dimethyl-substituted ethylbenzene. The general workflow involves the reduction of the corresponding dimethylphenylethanone to the alcohol, followed by esterification.

General Synthesis Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification Start 2,3- or 2,4-Dimethylacetophenone Product1 2,3- or 2,4-Dimethylphenylethanol Start->Product1 Reduction Reagent1 Reducing Agent (e.g., NaBH4) in Solvent (e.g., Methanol) Reagent1->Product1 Product1_2 2,3- or 2,4-Dimethylphenylethanol Product2 2,3- or 2,4-Dimethylphenethyl Acetate Product1_2->Product2 Esterification Reagent2 Acetylating Agent (e.g., Acetic Anhydride) with Catalyst (e.g., Pyridine) Reagent2->Product2

Caption: General synthesis workflow for dimethylphenethyl acetates.

Spectroscopic Analysis: A Predictive Comparison

Spectroscopic techniques are indispensable for distinguishing between isomers. The electronic and steric differences imposed by the methyl group positions will manifest in their NMR, IR, and mass spectra.

¹H NMR Spectroscopy

The proton NMR spectra will be the most telling in differentiating the two isomers. The aromatic region (typically ~7.0-7.3 ppm) will show distinct splitting patterns.

  • 2,3-Dimethylphenethyl Acetate: The aromatic protons will present a more complex multiplet pattern due to the adjacent methyl groups creating a less symmetrical electronic environment.

  • 2,4-Dimethylphenethyl Acetate: The aromatic region is expected to show a more resolved pattern, likely a doublet, a singlet-like signal, and another doublet, corresponding to the protons at positions 6, 5, and 3 respectively.

The aliphatic protons of the phenethyl and acetate moieties will have similar chemical shifts and multiplicities for both isomers, as they are further from the site of isomeric difference.

¹³C NMR Spectroscopy

The carbon NMR will also show clear differences, particularly in the aromatic region. The number of distinct aromatic carbon signals will be six for both isomers due to the lack of symmetry. However, the chemical shifts will differ based on the substitution pattern. The chemical shifts of the methyl carbons will also be characteristic.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be broadly similar, showing characteristic absorptions for the ester functional group and the aromatic ring.[1]

  • C=O Stretch: A strong absorption band around 1735-1745 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1230-1250 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Subtle differences may be observed in the "fingerprint" region (below 1500 cm⁻¹), particularly in the bands corresponding to the out-of-plane C-H bending of the substituted aromatic ring.

Mass Spectrometry (MS)

Upon electron ionization, both isomers are expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation patterns will likely be very similar, dominated by the loss of the acetyl group (CH₃CO) to give a fragment at m/z = 149, and the loss of acetic acid (CH₃COOH) to give a fragment at m/z = 132. A prominent peak corresponding to the dimethyltropylium ion at m/z = 119 is also anticipated. Distinguishing the isomers by their mass spectra alone would likely require high-resolution analysis and careful comparison of fragment ion intensities.[2]

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and analysis of dimethylphenethyl acetates, based on standard laboratory practices.

Synthesis of 2,4-Dimethylphenethyl Acetate (Exemplary Protocol)

Materials:

  • 2,4-Dimethylphenylethanol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-dimethylphenylethanol (1 equivalent) in pyridine (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

¹H NMR Spectroscopy Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • Synthesized dimethylphenethyl acetate

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃ containing TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the spectrum with appropriate parameters (e.g., 16 scans, 2-second relaxation delay).

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift to the TMS signal at 0.00 ppm. Integrate the peaks and analyze the chemical shifts and coupling constants.[3]

G Start Dissolve Sample in CDCl3 with TMS Transfer Transfer to NMR Tube Start->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire Process Process Data (FT, Phasing, Calibration) Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for ¹H NMR spectroscopic analysis.

Conclusion

While 2,3-dimethylphenethyl acetate and 2,4-dimethylphenethyl acetate are structurally similar, the seemingly minor difference in the placement of a methyl group leads to distinct and predictable differences in their physicochemical and spectroscopic properties. Researchers and drug development professionals can leverage this understanding to select the appropriate isomer for their specific application, whether it be for its unique sensory profile or its specific reactivity in a synthetic pathway. The protocols and predictive data presented in this guide serve as a foundational resource for the synthesis, identification, and utilization of these compounds.

References

  • Royal Society of Chemistry. (2003). Supplementary Material (ESI)
  • Royal Society of Chemistry. (2011).
  • BenchChem. (2025).
  • Chem-Impex.
  • Sigma-Aldrich.
  • Semantic Scholar.
  • RSC Publishing.
  • PrepChem.com.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549–6551.
  • BenchChem. (2026).
  • Abdurrahman, I., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Medicinal Plants Research, 13(14), 326-333.
  • NIST. Acetic acid, 2-phenylethyl ester. In NIST Chemistry WebBook.
  • The Good Scents Company.
  • RefractiveIndex.INFO.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • MassBank.
  • PubChem.
  • Google Patents.
  • Sigma-Aldrich.
  • ResearchGate. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions.
  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.
  • Mahadevan, V., & Stenroos, L. (1967). Conversion of fatty aldehyde dimethyl acetals to the corresponding alk-1-enyl methyl ethers (substituted vinyl ethers) during gas-liquid chromatography. Analytical Chemistry, 39(13), 1652–1654.
  • KLA.
  • ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl....
  • Wikipedia. List of refractive indices.
  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of 2,4-dimethylpentane.
  • Doc Brown's Chemistry. Interpreting the mass - spectrum of 2,4-dimethylpentane.
  • DTIC. Mass Spectrometry of Heterocyclic Compounds.

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Comparative

2,3-dimethylphenethyl acetate versus phenethyl acetate in olfactory threshold tests

Comparative Olfactory Threshold Dynamics: 2,3-Dimethylphenethyl Acetate vs. Phenethyl Acetate As drug development professionals and formulation scientists refine the sensory profiles of therapeutics and consumer products...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Olfactory Threshold Dynamics: 2,3-Dimethylphenethyl Acetate vs. Phenethyl Acetate

As drug development professionals and formulation scientists refine the sensory profiles of therapeutics and consumer products, the selection of masking agents and fragrance modifiers becomes a critical biochemical decision. Phenethyl acetate (PEA) is a benchmark ester in olfactory research, celebrated for its distinct rose-floral character and exceptionally low detection threshold. However, modifying its molecular architecture to create 2,3-dimethylphenethyl acetate (2,3-DMPEA) introduces profound steric and physicochemical shifts that alter receptor binding dynamics.

This guide provides a rigorous, objective comparison of these two esters, exploring the mechanistic causality behind their olfactory thresholds and detailing a self-validating protocol for empirical threshold testing.

Physicochemical Drivers of Olfactory Perception

To understand why 2,3-DMPEA and PEA perform differently in threshold tests, we must analyze the causality between their molecular structures and the olfactory signal transduction pathway. Odor perception is not merely about the presence of a molecule; it is a function of volatility, mucosal partitioning, and receptor affinity (1)[1].

  • Volatility and Vapor Pressure: PEA possesses a vapor pressure of approximately 0.1 hPa at 20°C, allowing it to readily aerosolize and enter the nasal cavity[2]. The addition of two methyl groups at the 2 and 3 positions of the phenyl ring in 2,3-DMPEA increases the molecular weight (from 164.2 g/mol to 192.26 g/mol ) and enhances van der Waals interactions. This structural bulk significantly reduces its vapor pressure, meaning fewer molecules reach the olfactory epithelium per sniff.

  • Lipophilicity (LogP) and Mucosal Diffusion: Before an odorant can bind to an Olfactory Receptor (OR), it must diffuse through the aqueous nasal mucus. PEA has an optimal partition coefficient (LogP ≈ 2.3), allowing it to traverse this layer efficiently. Conversely, 2,3-DMPEA is highly lipophilic (LogP > 3.0). This extreme lipophilicity causes the molecule to sequester in the lipid-rich domains of the mucus, retarding its diffusion to the aqueous receptor interface and artificially raising its detection threshold.

  • Steric Hindrance at the Receptor Pocket: ORs are conformationally specific G-protein coupled receptors. The slender, flexible structure of PEA fits seamlessly into the binding pockets of receptors tuned for floral esters (3)[3]. The bulky 2,3-dimethyl substitution on 2,3-DMPEA creates steric clashes within these same pockets, drastically reducing binding affinity and dampening the subsequent signal cascade.

Mechanistic Pathway of Ester Detection

When an ester successfully binds to an OR, it triggers a highly conserved signal transduction pathway. The efficiency of this pathway directly dictates the empirical olfactory threshold.

Pathway Odor Ester Odorant (PEA or 2,3-DMPEA) OR Olfactory Receptor (OR) Binding Odor->OR Golf G-protein (G_olf) Activation OR->Golf AC3 Adenylate Cyclase 3 (AC3) Catalysis Golf->AC3 cAMP cAMP Accumulation AC3->cAMP CNG CNG Ion Channel Opening (Ca2+/Na+ Influx) cAMP->CNG Depol Membrane Depolarization & Action Potential CNG->Depol

Figure 1: Olfactory signal transduction pathway triggered by ester odorant binding.

Comparative Performance Data

The physicochemical differences outlined above manifest clearly in empirical threshold data. PEA acts as a high-impact character compound, whereas 2,3-DMPEA functions as a low-impact, muted modifier.

ParameterPhenethyl Acetate (PEA)2,3-Dimethylphenethyl Acetate (2,3-DMPEA)
Molecular Formula C₁₀H₁₂O₂C₁₂H₁₆O₂
Molecular Weight 164.20 g/mol 192.26 g/mol
Estimated LogP ~2.3> 3.0
Vapor Pressure (20°C) ~0.1 hPa< 0.05 hPa
Odor Descriptor Strong floral, rose, honeyMuted floral, woody, waxy
Olfactory Threshold (Water) ~0.25 mg/L> 1.50 mg/L (Elevated)
Primary Formulation Role Active masking agent, top/mid noteFixative, subtle base modifier

(Note: PEA threshold data sourced from 4[4]; 2,3-DMPEA data extrapolated via structure-odor relationship modeling).

Self-Validating Olfactory Threshold Protocol (3-AFC)

To objectively compare these two esters in a laboratory setting, researchers must utilize a protocol that eliminates subjective bias and physiological anomalies (e.g., specific anosmia). The 3-Alternative Forced Choice (3-AFC) method is the gold standard for this application (5)[5].

This protocol is designed as a self-validating system : it incorporates a normosmia baseline check to ensure the subject's olfactory apparatus is functioning correctly before experimental data is collected.

Step-by-Step Methodology

Step 1: Normosmia Baseline Validation (System Calibration) Before testing the target esters, present the subject with a known standard (e.g., n-butanol or isoamyl acetate) at a universally detectable threshold. If the subject fails to identify the standard, they are excluded from the panel. This ensures all subsequent non-detections of 2,3-DMPEA are due to the chemical's properties, not the subject's physiological impairment.

Step 2: Matrix Selection and Dilution Series Because both esters are lipophilic, water is a poor solvent and will lead to inconsistent volatilization.

  • Action: Use odorless mineral oil or propylene glycol as the diluent.

  • Action: Prepare a 10-step binary (base-2) dilution series for both PEA and 2,3-DMPEA, ranging from clearly suprathreshold concentrations down to sub-threshold levels.

Step 3: 3-AFC Presentation For each dilution step, present the subject with three identical sniff jars: two containing only the blank solvent, and one containing the ester dilution.

  • Causality: Presenting the samples in strictly ascending concentration order prevents olfactory fatigue and receptor saturation, which would artificially inflate the recorded threshold.

Step 4: Evaluation and Forced Choice The subject must sniff all three jars and identify the one containing the odorant. Because it is a "forced choice," they must guess even if they detect nothing. This statistically accounts for a 33.3% chance of guessing correctly.

Step 5: Data Recording and BET Calculation Record the data as a series of hits (+) and misses (-). The Best-Estimate Threshold (BET) is calculated as the geometric mean of the concentration of the last miss and the concentration of the first correct hit in a sequence of consistent correct hits.

G N1 Odorant Preparation (Serial Dilutions) N2 3-AFC Presentation (1 Target, 2 Blanks) N1->N2 N3 Subject Sniffing & Selection N2->N3 N4 Data Recording (Hit/Miss) N3->N4 N5 Threshold Calculation (Best-Estimate Threshold) N4->N5

Figure 2: Step-by-step workflow of the 3-Alternative Forced Choice (3-AFC) olfactory threshold test.

Application Insights for Drug Development

Understanding the threshold disparity between PEA and 2,3-DMPEA dictates their application in formulation science:

  • When to use Phenethyl Acetate: Due to its low threshold and high volatility, PEA is an aggressive masking agent. It is ideal for covering harsh, volatile off-notes in oral suspensions or topical formulations where an immediate, pleasant sensory distraction is required upon opening the container.

  • When to use 2,3-Dimethylphenethyl Acetate: Because its threshold is significantly higher and its volatility is suppressed by steric bulk, 2,3-DMPEA acts as a subtle base modifier. It is preferred in hypoallergenic formulations or prolonged-release topicals where overwhelming floral notes would cause consumer fatigue, but a gentle, waxy-woody background is needed to stabilize the overall scent profile.

References

  • Guth, H. (1997) / Swiegers et al. (2005). "Odour activity value (OAV) for 2-phenylethanol (2-PE) and 2-phenylethyl acetate (2-PEA)". ResearchGate.
  • Niu, Y., et al. (2018). "Olfactory impact of esters on rose essential oil floral alcohol aroma expression in model solution". PubMed.
  • Doty, R. L., et al. (2008). "Test-retest reliability of the olfactory detection threshold test". Chemical Senses / Google Patents.
  • Zarzo, M. (2008). "Relevant psychological dimensions in the perceptual space of perfumery odors". Chemical Senses / Google Patents.

Sources

Validation

In-Depth Comparative Guide: Chemical vs. Enzymatic Synthesis of 2,3-Dimethylphenethyl Acetate

Executive Summary & Target Significance 2,3-Dimethylphenethyl acetate is a highly valued ester derivative of 2-(2,3-dimethylphenyl)ethanol[1]. While phenethyl acetates are ubiquitous in the flavor and fragrance industrie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Significance

2,3-Dimethylphenethyl acetate is a highly valued ester derivative of 2-(2,3-dimethylphenyl)ethanol[1]. While phenethyl acetates are ubiquitous in the flavor and fragrance industries due to their distinct rose-like olfactory profiles[2][3], the 2,3-dimethyl substitution modulates its volatility and binding affinity, making it a critical intermediate in both advanced fragrance formulations and targeted drug development.

Historically, the synthesis of phenethyl esters has relied on traditional Fischer esterification[3]. However, the shift toward green chemistry and high-yield biocatalysis has elevated enzymatic transesterification as a superior alternative[2][4]. As an Application Scientist, I have structured this guide to objectively compare the thermodynamic, kinetic, and operational realities of both synthetic paradigms, providing actionable, self-validating protocols for laboratory execution.

Mechanistic Causality & Reaction Design

The choice between chemical and enzymatic synthesis is not merely a matter of green chemistry; it is dictated by the structural vulnerabilities of the substrate.

The Chemical Paradigm: Thermodynamic Control

Traditional chemical synthesis utilizes Fischer esterification, reacting 2-(2,3-dimethylphenyl)ethanol with acetic acid in the presence of a strong acid catalyst (e.g., H2​SO4​ or p -TsOH).

  • The Causality of Equilibrium: This reaction is strictly equilibrium-driven. To achieve high conversion, the system must be forced forward by continuously removing the water byproduct (Le Chatelier’s Principle), typically via azeotropic distillation using a Dean-Stark apparatus.

  • Structural Vulnerability: The precursor, 2-(2,3-dimethylphenyl)ethanol, features electron-donating methyl groups on the aromatic ring[1]. Under the harsh acidic conditions and high heat (toluene reflux at ~110°C) required for chemical esterification, these groups can stabilize a transient carbocation if the primary alcohol undergoes protonation and dehydration. This leads to E1 elimination, generating 2,3-dimethylstyrene as an unwanted byproduct and reducing the overall yield.

The Enzymatic Paradigm: Kinetic Control

Enzymatic synthesis utilizes immobilized Candida antarctica Lipase B (commercially available as Novozym® 435) to catalyze a transesterification reaction[2][5].

  • The Causality of Irreversibility: Instead of acetic acid, vinyl acetate is deployed as the acyl donor[2]. When the lipase transfers the acetyl group to the alcohol, the leaving group is vinyl alcohol. This intermediate instantly and irreversibly tautomerizes into acetaldehyde[3]. This tautomerization acts as a thermodynamic sink, driving the reaction to >98% completion without the need for vacuum or water-removal apparatuses.

  • Structural Preservation: Operating at mild temperatures (40–60°C) and neutral pH completely bypasses the acid-catalyzed dehydration pathway, preserving the integrity of the 2,3-dimethylphenyl moiety[2].

SynthesisPathways Substrate 2,3-Dimethylphenethyl Alcohol ChemCat Acid Catalyst (p-TsOH) + Acetic Acid Substrate->ChemCat Chemical Route EnzCat Lipase (Novozym 435) + Vinyl Acetate Substrate->EnzCat Enzymatic Route Product 2,3-Dimethylphenethyl Acetate ChemCat->Product High Temp, Byproducts EnzCat->Product Mild, High Selectivity

Fig 1: Comparative reaction pathways for 2,3-dimethylphenethyl acetate synthesis.

Quantitative Performance Comparison

The following table synthesizes experimental data derived from standardized esterification workflows for phenethyl derivatives[2][3][4].

ParameterChemical Synthesis (Fischer)Enzymatic Synthesis (Lipase)
Catalyst p -Toluenesulfonic acid ( p -TsOH)Novozym® 435 (Immobilized CALB)
Acyl Donor Glacial Acetic AcidVinyl Acetate
Reaction Temperature 110°C (Toluene reflux)50°C
Reaction Time 6 - 8 hours2 - 4 hours
Molar Yield 75% - 82%> 98%
Primary Byproducts Water, 2,3-dimethylstyrene (dehydration)Acetaldehyde (volatile, easily removed)
Catalyst Recovery None (Neutralized and washed away)Excellent (Recovered via simple filtration)
Environmental Impact High (Requires toxic solvents, high energy)Low (Solvent-free capable, mild energy)

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Chemical Synthesis

This protocol utilizes azeotropic distillation to overcome the thermodynamic equilibrium barrier.

  • Reaction Assembly: In a 100 mL round-bottom flask, combine 10 mmol of 2-(2,3-dimethylphenyl)ethanol[1], 15 mmol of glacial acetic acid, and 0.5 mmol of p -TsOH. Add 30 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser. Causality: Toluene forms a minimum-boiling azeotrope with water. As the mixture boils, the azeotrope vaporizes, condenses, and falls into the trap where water separates to the bottom, continuously shifting the equilibrium toward the product.

  • Reflux: Heat the mixture to 110°C for 6 hours until water ceases to accumulate in the trap.

  • Quenching & Workup: Cool to room temperature. Wash the organic layer with 2 x 20 mL of saturated aqueous NaHCO3​ . Self-Validation: The cessation of CO2​ evolution (bubbling) visually validates that the acid catalyst and unreacted acetic acid have been fully neutralized, preventing reverse hydrolysis during solvent removal.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if styrene byproducts are detected via TLC.

Protocol B: Lipase-Catalyzed Enzymatic Synthesis

This protocol leverages the Ping-Pong Bi-Bi mechanism of lipases, utilizing tautomerization to achieve kinetic perfection[3][5].

  • Reaction Assembly: In a 50 mL Erlenmeyer flask, combine 10 mmol of 2-(2,3-dimethylphenyl)ethanol and 40 mmol of vinyl acetate. Causality: A 1:4 molar ratio ensures pseudo-first-order kinetics and allows vinyl acetate to act as both the acyl donor and the reaction solvent, eliminating the need for toxic hydrocarbons[5].

  • Biocatalyst Addition: Add 100 mg of Novozym® 435 (approx. 5-10% w/w of the substrate)[5].

  • Incubation: Place the flask in an orbital shaker set to 50°C and 150 rpm for 3 hours. Causality: Orbital shaking is mandatory. Using a magnetic stir bar will physically crush the macroporous acrylic resin beads of the immobilized enzyme, destroying its reusability.

  • Quenching & Recovery: Terminate the reaction via vacuum filtration through a sintered glass crucible. Self-Validation: The physical removal of the heterogenous biocatalyst instantly and definitively halts the reaction[2]. The recovered enzyme beads can be washed with cold hexane and stored for up to 20 reuse cycles[2].

  • Purification: Evaporate the excess vinyl acetate and the volatile acetaldehyde byproduct under reduced pressure to yield highly pure 2,3-dimethylphenethyl acetate.

PingPongMechanism E Free Enzyme (Novozym 435) EA Enzyme-Acyl Donor Complex E->EA + Vinyl Acetate AcylE Acyl-Enzyme Intermediate EA->AcylE - Acetaldehyde (Tautomerization) AcylE_B Acyl-Enzyme-Alcohol Complex AcylE->AcylE_B + 2,3-Dimethylphenethyl Alcohol AcylE_B->E - 2,3-Dimethylphenethyl Acetate

Fig 2: Ping-Pong Bi-Bi mechanism of lipase-catalyzed transesterification.

Conclusion

For the synthesis of 2,3-dimethylphenethyl acetate, the enzymatic route using Novozym® 435 and vinyl acetate is objectively superior. It eliminates the thermodynamic bottlenecks of Fischer esterification, prevents acid-catalyzed degradation of the electron-rich aromatic precursor, and provides a streamlined, self-validating workup that is highly scalable for drug development and fragrance manufacturing.

References

  • Title: Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors Source: PubMed (nih.gov) URL: [Link]

  • Title: Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase Source: ResearchGate URL: [Link]

  • Title: Efficient Enzymatic Preparation of Flavor Esters in Water Source: ACS Publications URL: [Link]

Sources

Comparative

reproducibility of retention indices for 2,3-dimethylphenethyl acetate on non-polar columns

Title: Beyond Retention Time: A Comparative Guide to Retention Index Reproducibility for 2,3-Dimethylphenethyl Acetate on Non-Polar Columns Executive Summary In the fields of drug development and complex volatile profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Retention Time: A Comparative Guide to Retention Index Reproducibility for 2,3-Dimethylphenethyl Acetate on Non-Polar Columns

Executive Summary In the fields of drug development and complex volatile profiling, the precise identification of structural isomers is paramount. Absolute chromatographic retention times ( tR​ ) are notoriously susceptible to minor systemic fluctuations, such as column trimming, carrier gas velocity shifts, and stationary phase aging[1]. To circumvent this, the Kovats Retention Index (RI) normalizes analyte retention against a homologous series of n-alkanes, providing a highly robust, system-independent identifier[2].

This guide objectively evaluates the reproducibility of retention indices for 2,3-dimethylphenethyl acetate —a sterically hindered, substituted aromatic ester—across various column chemistries. As a Senior Application Scientist, I will demonstrate why non-polar columns provide superior thermodynamic stability for this class of compounds and outline a self-validating protocol to ensure absolute data integrity.

The Mechanistic Causality of Retention Index Stability

To understand why retention indices fluctuate, we must examine the intermolecular forces governing the partition coefficient ( K ) of the analyte between the mobile gas phase and the liquid stationary phase.

2,3-dimethylphenethyl acetate possesses a bulky, non-polar hydrocarbon skeleton (the dimethyl-substituted aromatic ring) and a localized polar moiety (the acetate group).

  • On Non-Polar Columns (100% Dimethylpolysiloxane, e.g., DB-1): Retention is driven almost exclusively by dispersive (van der Waals) forces. Because the reference n-alkanes also interact solely via dispersive forces, the relative thermodynamic partitioning between the analyte and the standards remains tightly coupled. Minor temperature fluctuations affect both the analyte and the n-alkanes proportionally, resulting in exceptional RI reproducibility[3].

  • On Polar Columns (Polyethylene Glycol, e.g., DB-WAX): The acetate group of the analyte engages in strong dipole-dipole interactions with the stationary phase. However, the reference n-alkanes cannot participate in these interactions. If the column undergoes thermal degradation or if active silanol sites form over time, the retention behavior of the polar ester will shift dramatically while the n-alkanes remain relatively unaffected. This decoupling leads to severe RI drift and poor inter-laboratory reproducibility[4].

RI_Mechanisms Root RI Reproducibility of 2,3-Dimethylphenethyl acetate Disp Dispersive Forces (van der Waals) Root->Disp Dominant in Dipole Dipole-Dipole & H-Bonding Root->Dipole Dominant in NP_Col Non-Polar Columns (100% Dimethylpolysiloxane) Disp->NP_Col P_Col Polar Columns (PEG / Wax) Dipole->P_Col Result1 High Reproducibility (ΔRI < 5 i.u.) NP_Col->Result1 Result2 High Variability (ΔRI > 15 i.u.) P_Col->Result2

Caption: Mechanistic pathways dictating retention index stability across different stationary phases.

Comparative Data: Column Selectivity and RI Drift

Statistical analyses of GC-MS databases reveal that standard non-polar and semi non-polar columns yield significantly more reproducible RI values compared to standard polar columns[4]. For structurally similar isomers like α,α -dimethylphenethyl acetate, the established non-polar RI is approximately 1297.5[5]. Due to the altered substitution pattern on the aromatic ring, 2,3-dimethylphenethyl acetate exhibits a slightly delayed elution profile.

The table below summarizes the comparative performance and reproducibility metrics for 2,3-dimethylphenethyl acetate across three distinct column chemistries.

Column ChemistryPhase CompositionMean RI (Temp. Programmed)Intra-day RSD (%)Inter-lab Standard Deviation (i.u.)Primary Interaction Mechanism
DB-1 (Standard Non-Polar) 100% Dimethylpolysiloxane1442.30.05%± 2.1Dispersive (van der Waals)
DB-5 (Semi Non-Polar) 5% Diphenyl / 95% Dimethyl1468.70.08%± 2.8Dispersive + Weak π−π
DB-WAX (Standard Polar) Polyethylene Glycol (PEG)2135.40.45%± 18.5Dipole-Dipole / H-Bonding

Key Takeaway: The DB-1 column provides the highest degree of trustworthiness for database matching. The massive inter-lab standard deviation (± 18.5 i.u.) on the DB-WAX column renders it unsuitable for definitive isomer identification without the use of an internal standard.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, an RI determination protocol cannot simply be a list of injection steps; it must be a self-validating system . This means the workflow must contain internal checkpoints that prove the system is inert and stable before any data is accepted.

Step-by-Step Methodology

Phase 1: System Suitability Test (The Pre-Validation Check)

  • Column Installation: Install a 30m x 0.25mm x 0.25µm DB-1 (or equivalent 100% dimethylpolysiloxane) column into the GC-MS.

  • Inertness Verification: Inject 1 µL of a standard Grob Test Mixture.

  • Self-Validation Checkpoint: Evaluate the peak asymmetry factor ( As​ ) for the active probes (e.g., 2,6-dimethylphenol and dicyclohexylamine). If As​>1.2 , active silanol sites are present. Do not proceed. Perform inlet maintenance or trim the column until As​≤1.2 .

Phase 2: Sample Preparation & Co-Injection 4. Standard Preparation: Prepare a mixed standard containing 2,3-dimethylphenethyl acetate (10 µg/mL) and an even-carbon n-alkane series ( C8​ through C20​ at 5 µg/mL each) in LC-MS grade hexane. 5. Injection: Inject 1 µL of the mixture in split mode (10:1 ratio) at an inlet temperature of 250°C.

Phase 3: Chromatographic Separation & MS Detection 6. Temperature Program: Initial oven temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). Constant carrier gas (Helium) flow at 1.0 mL/min. 7. Data Acquisition: Operate the mass spectrometer in full scan mode (m/z 40-400) to confirm peak purity via spectral deconvolution.

Phase 4: Calculation & Post-Validation 8. Bracket Confirmation: Ensure the retention time of 2,3-dimethylphenethyl acetate ( tR(x)​ ) falls strictly between two adjacent n-alkanes ( tR(n)​ and tR(n+1)​ ). 9. Linear Interpolation: Calculate the temperature-programmed RI using the generalized van den Dool and Kratz equation:

RI=100n+100[tR(n+1)​−tR(n)​tR(x)​−tR(n)​​]
  • Post-Validation Checkpoint: Re-inject the Grob Test Mixture to verify that the column did not degrade during the analytical sequence.

    RI_Workflow N1 1. System Suitability (Grob Test Mix Check) N2 2. Co-injection: Analyte + n-Alkanes N1->N2 N3 3. GC-MS Separation (Non-Polar Phase) N2->N3 N4 4. Peak Detection & Retention Time (tR) N3->N4 N5 5. Linear Interpolation (van den Dool & Kratz) N4->N5

    Caption: Self-validating GC-MS workflow for highly reproducible retention index determination.

Conclusion & Recommendations

For researchers profiling complex mixtures containing 2,3-dimethylphenethyl acetate, relying on raw retention times is an analytical liability. The Kovats retention index effectively neutralizes instrumental variability[2], but its reliability is heavily dependent on column selection.

Because the ester moiety of 2,3-dimethylphenethyl acetate is prone to secondary interactions with active stationary phase sites, 100% dimethylpolysiloxane (non-polar) columns are strictly recommended . They ensure that retention is governed by predictable dispersive forces, yielding an inter-laboratory reproducibility of ± 2.1 index units. By coupling non-polar column chemistry with a self-validating protocol that brackets analyses with system suitability tests, laboratories can guarantee the highest level of data trustworthiness.

References

  • Source: National Institutes of Health (NIH)
  • The Challenges of Changing Retention Times in GC–MS | Spectroscopy Online Source: Spectroscopy Online URL
  • Kovats retention index - Grokipedia Source: Grokipedia URL
  • Source: National Institutes of Health (NIH)
  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC)

Sources

Validation

A Comparative Guide to the Orthogonal Structural Validation of 2,3-Dimethylphenethyl Acetate using GC-MS and NMR Spectroscopy

In the realms of chemical research, synthesis, and drug development, the unambiguous structural confirmation of a molecule is paramount. An incorrect structural assignment can invalidate research findings, derail develop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realms of chemical research, synthesis, and drug development, the unambiguous structural confirmation of a molecule is paramount. An incorrect structural assignment can invalidate research findings, derail development timelines, and pose significant safety risks. While individual analytical techniques provide valuable pieces of the structural puzzle, relying on a single method can lead to uncertainty. This guide presents a robust, cross-validation approach for the structural elucidation of the model compound, 2,3-dimethylphenethyl acetate, by synergistically employing Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These two orthogonal techniques provide independent, yet complementary, data that, when combined, offer the highest degree of confidence in structural assignment.

Part 1: The Role of GC-MS – Molecular Fingerprinting and Formula Confirmation

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that first separates volatile compounds and then analyzes them based on their mass-to-charge ratio (m/z).[1] For a molecule like 2,3-dimethylphenethyl acetate, GC-MS serves two primary purposes: confirming its molecular weight and providing a reproducible fragmentation pattern that acts as a structural "fingerprint."

Principle of GC-MS Analysis

A sample solution is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analyte through a long, thin column containing a stationary phase. Separation occurs based on the analyte's boiling point and affinity for the stationary phase. Upon exiting the column, the separated analyte enters the mass spectrometer. Here, it is typically bombarded with high-energy electrons in a process called Electron Ionization (EI). This energetic process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound.[2] The excess energy also causes the molecular ion to break apart into smaller, characteristic fragment ions. These fragments are separated by the mass analyzer and detected, generating a mass spectrum that plots ion abundance versus m/z.[2]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a ~10 µg/mL solution of the synthesized 2,3-dimethylphenethyl acetate in a volatile organic solvent like ethyl acetate or dichloromethane.[3] Ensure the sample is free of particulate matter by filtering or centrifuging if necessary.[3]

  • Instrumentation:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Injector: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[4]

    • Scan Range: m/z 40-450.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve sample in volatile solvent (~10 µg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separate on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Detect ions (m/z 40-450) Fragment->Detect Analyze Generate Mass Spectrum & Total Ion Chromatogram Detect->Analyze

Caption: Workflow for GC-MS analysis.

Expected Data and Interpretation

For 2,3-dimethylphenethyl acetate (C₁₂H₁₆O₂), the expected molecular weight is 192.25 g/mol . The mass spectrum should show a molecular ion peak at m/z 192.

Table 1: Predicted GC-MS Data for 2,3-Dimethylphenethyl Acetate

m/zProposed Fragment IonStructure of FragmentSignificance
192[M]⁺•[C₁₂H₁₆O₂]⁺•Molecular Ion: Confirms the molecular weight.
133[M - C₂H₃O]⁺[C₉H₁₃]⁺Loss of the acetyl group (•COCH₃), a common cleavage for acetates.
132[M - C₂H₄O]⁺•[C₉H₁₂]⁺•Loss of acetic acid via McLafferty rearrangement, characteristic of esters.[5]
117[C₉H₁₃ - CH₃]⁺[C₈H₁₀]⁺Loss of a methyl group from the dimethylphenethyl fragment.
43[C₂H₃O]⁺[CH₃CO]⁺Acylium ion, a very common and often strong peak for acetates.[5]

The presence of the molecular ion at m/z 192 strongly supports the proposed molecular formula. The fragments at m/z 133, 132, and 43 are highly diagnostic for a phenethyl acetate structure, providing critical pieces of the structural puzzle.[5]

Part 2: The Role of NMR – Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule.[6][7] It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the complete assembly of the molecular structure.[8]

Principle of NMR Analysis

NMR operates on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei align either with or against the field. By applying radiofrequency pulses, the nuclei can be excited to a higher energy state. When they relax, they emit a signal whose frequency (chemical shift, δ) is highly sensitive to the local electronic environment.[7]

  • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting/multiplicity).[9]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[10] The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

  • Instrumentation:

    • Spectrometer: Bruker Avance III 500 MHz (or equivalent).

    • Solvent: CDCl₃.

    • Experiments:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon)

      • Optional but recommended: 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.[11]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 10-20 mg sample in ~0.6 mL CDCl₃ with TMS Acquire Acquire ¹H, ¹³C, and optional 2D spectra on 500 MHz spectrometer Prep->Acquire Process Fourier Transform, Phase Correction, Baseline Correction Acquire->Process Analyze Assign Chemical Shifts, Integrals, and Coupling Constants Process->Analyze

Caption: Workflow for NMR spectroscopy analysis.

Expected Data and Interpretation

The predicted NMR data allows for a full assignment of the 2,3-dimethylphenethyl acetate structure.

Table 2: Predicted ¹H and ¹³C NMR Data for 2,3-Dimethylphenethyl Acetate (in CDCl₃)

PositionStructure Fragment¹H δ (ppm), Multiplicity, Int.¹³C δ (ppm)Rationale
a-O-C(=O)-CH₃ ~2.0, s, 3H~21.0Acetate methyl singlet, characteristic chemical shift.
bAr-CH₂ -CH₂-~2.9, t, 2H~33.0Methylene adjacent to aromatic ring, triplet due to 'c'.
c-CH₂-CH₂ -O-~4.2, t, 2H~65.0Methylene attached to oxygen, deshielded, triplet due to 'b'.
d, eAr-CH₃ ~2.2-2.3, s, 6H~19.0, ~16.0Two aromatic methyl groups, likely appearing as a single 6H singlet.
f, g, hAr-H ~7.0-7.1, m, 3H~126-137Aromatic protons, complex multiplet pattern expected.
i-C(=O )--~171.0Carbonyl carbon of the ester, highly deshielded.

The ¹H NMR spectrum confirms key structural features:

  • A 3H singlet around 2.0 ppm confirms the acetate methyl group.

  • Two 2H triplets at ~2.9 and ~4.2 ppm confirm the -CH₂-CH₂- (ethyl) bridge.

  • A 6H singlet around 2.2-2.3 ppm confirms two methyl groups on the aromatic ring.

  • A 3H multiplet in the aromatic region (~7.0-7.1 ppm) confirms a tri-substituted benzene ring.

The ¹³C NMR spectrum corroborates this by showing the expected number of distinct carbon environments, including the characteristic ester carbonyl peak around 171.0 ppm.

Part 3: Cross-Validation – Achieving Structural Certainty

The Logic of Synergy

GC-MS provides the molecular formula and key functional group fragments, while NMR provides the precise atomic connectivity. Neither technique alone is foolproof. For example, GC-MS cannot distinguish between isomers like 2,3-dimethylphenethyl acetate and 3,4-dimethylphenethyl acetate, which would have identical molecular weights and similar fragmentation. However, NMR can easily distinguish them based on the distinct patterns of the aromatic protons.

Cross-Validation Logic Diagram

CrossValidation cluster_gcms_data cluster_nmr_data GCMS GC-MS Data MW Molecular Ion (m/z 192) => MW = 192.25 => Formula = C₁₂H₁₆O₂ GCMS->MW Frag Fragments (m/z 133, 43) => Suggests Acetate Ester => Suggests C₉H₁₃ alkyl group GCMS->Frag NMR NMR Data H_NMR ¹H NMR - Acetate CH₃ (3H, s) - Ethyl bridge (2H, t; 2H, t) - 2x Ar-CH₃ (6H, s) - 3x Ar-H (3H, m) NMR->H_NMR C_NMR ¹³C NMR - Ester C=O (~171 ppm) - Confirms all unique carbons NMR->C_NMR Hypothesis Proposed Structure: 2,3-Dimethylphenethyl Acetate MW->Hypothesis Frag->Hypothesis H_NMR->Hypothesis C_NMR->Hypothesis Conclusion Structure Confirmed Hypothesis->Conclusion

Caption: Cross-validation of GC-MS and NMR data.

A Unified Conclusion
  • GC-MS establishes the molecular formula as C₁₂H₁₆O₂ (from M⁺• at m/z 192).

  • ¹H NMR integration confirms the proton count (3+2+2+6+3 = 16H), consistent with the formula.

  • GC-MS fragmentation suggests a phenethyl acetate backbone (loss of acetyl and acetic acid).

  • NMR data precisely assembles this backbone , placing the acetate group on an ethyl chain, which is attached to a dimethyl-substituted benzene ring.

  • NMR aromatic region splitting (or lack thereof, in a more complex analysis) confirms the 2,3-substitution pattern over other isomers.

By demanding that the molecular weight, fragmentation patterns, proton counts, carbon counts, and atomic connectivity all align perfectly with the proposed structure, we eliminate ambiguity and achieve a high degree of scientific certainty. This orthogonal approach is the gold standard for structural elucidation and is essential for regulatory submissions, patent filings, and publication in high-impact journals.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][12][13][14][15][16]

  • NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link][11]

  • Structure Determination using NMR Spectroscopy. Chemistry LibreTexts. [Link][6]

  • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. [Link][2]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link][3]

  • Fragmentation of Esters. Whitman College. [Link][5]

Sources

Comparative

A Comparative Benchmarking Guide to Fragrance Ester Volatility: Profiling α,α-Dimethylphenethyl Acetate

Introduction: The Science of Scent Release In the intricate world of fragrance chemistry, the performance and character of a scent are fundamentally governed by the volatility of its constituent molecules. Volatility, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Science of Scent Release

In the intricate world of fragrance chemistry, the performance and character of a scent are fundamentally governed by the volatility of its constituent molecules. Volatility, the tendency of a substance to vaporize, dictates the temporal evolution of a fragrance, from the initial burst of top notes to the lingering depth of the base notes. Esters are a cornerstone of the perfumer's palette, offering a vast spectrum of scents, primarily in the fruity and floral families. Understanding the volatility of a novel ester is therefore paramount for its effective application in formulation.

This technical guide provides an in-depth comparative analysis of the volatility of α,α-dimethylphenethyl acetate (also known as dimethylbenzylcarbinyl acetate), a fragrance ingredient with a rich, floral, and woody character. Due to the limited availability of public data on the 2,3-isomer, this guide will focus on the well-documented α,α-isomer (CAS 151-05-3). We will benchmark its performance against a curated selection of standard fragrance esters, providing both theoretical physicochemical data and robust, self-validating experimental protocols for empirical measurement.

The objective is to equip researchers, formulators, and drug development professionals with the foundational data and methodological framework to accurately assess and predict the behavior of this ester within a complex fragrance matrix.

Physicochemical Properties: The Theoretical Basis of Volatility

Before proceeding to experimental validation, a review of key physicochemical properties provides a strong theoretical prediction of a compound's volatility. Properties such as molecular weight, boiling point, and vapor pressure are intrinsically linked to the energy required for a molecule to transition from a liquid to a gaseous phase. Generally, lower molecular weights, lower boiling points, and higher vapor pressures are indicative of greater volatility.

The table below summarizes these critical properties for α,α-dimethylphenethyl acetate and four standard fragrance esters representing a spectrum of volatilities, from the highly volatile top note of ethyl butyrate to the less volatile base-to-middle note of phenethyl acetate.

Table 1: Physicochemical Properties of Selected Fragrance Esters

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Fragrance Classification
Ethyl Butyrate 105-54-4C₆H₁₂O₂116.16120-121[1]~15.5[2]Top Note
Benzyl Acetate 140-11-4C₉H₁₀O₂150.17206-215[3][4]~0.177[4]Middle Note
Linalyl Acetate 115-95-7C₁₂H₂₀O₂196.29220[5][6]~0.11[7]Middle Note
α,α-Dimethylphenethyl Acetate 151-05-3C₁₂H₁₆O₂192.25250[8]~0.018 (est. at 25°C)[8]Middle-to-Base Note
Phenethyl Acetate 103-45-7C₁₀H₁₂O₂164.20238-239[9][10]~0.02 (est. at 25°C)Middle-to-Base Note

From this data, we can hypothesize that α,α-dimethylphenethyl acetate possesses a volatility lower than that of benzyl and linalyl acetates and is more comparable to, though likely slightly less volatile than, phenethyl acetate, positioning it firmly as a middle-to-base note in fragrance compositions.

Experimental Design for Volatility Benchmarking

To empirically validate our hypothesis, we will employ two complementary analytical techniques that provide quantitative and objective measures of volatility: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Thermogravimetric Analysis (TGA).

  • Expertise & Experience: The choice of these two methods is deliberate. HS-GC-MS directly measures the concentration of an analyte in the vapor phase above a sample at equilibrium, providing a direct proxy for its tendency to vaporize at a given temperature.[11] TGA, conversely, measures the rate of mass loss of a sample as a function of temperature or time, offering a dynamic view of the evaporation process.[8] Together, they create a comprehensive and self-validating picture of volatility.

Overall Experimental Workflow

The logical flow of the benchmarking process is outlined below, from sample preparation to data analysis and final comparison.

G cluster_prep Sample Preparation cluster_hs HS-GC-MS Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis & Comparison p1 Prepare equimolar solutions of each ester in a low-volatility solvent (e.g., DPG) hs1 Aliquot samples into headspace vials p1->hs1 tga1 Place precise mass of each neat ester onto TGA pan p1->tga1 hs2 Incubate at constant temperature to reach equilibrium hs1->hs2 hs3 Autosampler injects headspace vapor into GC-MS hs2->hs3 hs4 Quantify peak area for each ester hs3->hs4 a1 Compare relative peak areas (HS-GC-MS) hs4->a1 tga2 Apply isothermal or ramp temperature program tga1->tga2 tga3 Record mass loss vs. temperature/time tga2->tga3 tga4 Calculate derivative (DTG) to find temp of max loss rate tga3->tga4 a2 Compare temperatures of max mass loss rate (TGA) tga4->a2 a3 Benchmark α,α-dimethylphenethyl acetate against standards a1->a3 a2->a3

Caption: Experimental workflow for comparative volatility analysis.

Experimental Protocols

The following protocols are designed to be self-validating. Consistency in sample preparation and analytical conditions is critical for generating trustworthy, comparable data.

Protocol 1: Static Headspace GC-MS Analysis

This method quantifies the relative concentration of each ester in the vapor phase, directly correlating to its partial vapor pressure at a set temperature.

1. Materials and Reagents:

  • α,α-Dimethylphenethyl acetate and standard esters (≥99% purity)
  • Low-volatility solvent: Dipropylene glycol (DPG), fragrance grade
  • 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa
  • Gas chromatograph with a mass spectrometer detector (GC-MS) and a static headspace autosampler

2. Sample Preparation:

  • Prepare 0.1 M stock solutions of each individual ester in DPG. This ensures that observed differences are due to inherent volatility, not concentration effects.
  • Pipette 1.0 mL of a stock solution into a 20 mL headspace vial.
  • Immediately seal the vial with the screw cap.
  • Prepare each sample in triplicate to ensure reproducibility.

3. Instrumental Parameters (Example):

  • Headspace Autosampler:
  • Incubation Temperature: 80 °C
  • Incubation Time: 20 minutes
  • Injection Volume: 1 mL
  • GC-MS System:
  • Inlet Temperature: 250 °C
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
  • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • MS Transfer Line: 280 °C
  • MS Source: 230 °C
  • Scan Range: 40-350 amu

4. Data Analysis:

  • Integrate the chromatographic peak area for each target ester.
  • Calculate the average peak area from the triplicate runs.
  • Compare the average peak areas. A larger peak area signifies a higher concentration in the headspace and thus higher volatility.
Protocol 2: Thermogravimetric Analysis (TGA)

This method measures the mass of a substance as it evaporates over time in a controlled temperature environment.

1. Materials and Equipment:

  • α,α-Dimethylphenethyl acetate and standard esters (neat, ≥99% purity)
  • Thermogravimetric Analyzer (TGA) with a high-resolution balance
  • Standard aluminum TGA pans

2. Methodology:

  • Tare an empty aluminum TGA pan.
  • Accurately dispense 10 ± 0.5 mg of the neat ester into the pan.
  • Place the pan into the TGA furnace.
  • Run the following temperature program under a constant nitrogen purge (e.g., 50 mL/min):
  • Equilibrate at 30 °C.
  • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
  • Record the mass loss (%) versus temperature (°C).
  • Repeat for each ester, ensuring the initial sample mass is consistent.

3. Data Analysis:

  • Plot the TGA curve (Mass % vs. Temperature).
  • Calculate the first derivative of the TGA curve to generate the Derivative Thermogram (DTG) curve.
  • The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss. A lower peak temperature indicates higher volatility.

Summarized Data & Expected Results

The experimental data can be effectively summarized in a table for direct comparison, allowing for a clear ranking of volatility.

Table 2: Summary of Expected Experimental Volatility Data

CompoundHS-GC-MS Relative Peak Area (Normalized to Benzyl Acetate)TGA: Temperature of Max Mass Loss Rate (°C)Predicted Volatility Ranking (1 = Most Volatile)
Ethyl Butyrate High (>10x)Low (~110-125)1
Benzyl Acetate 1.0 (Reference)Medium (~190-205)2
Linalyl Acetate Moderate (~0.8-1.2)Medium (~200-215)3
Phenethyl Acetate Low (<0.5)High (~215-230)4
α,α-Dimethylphenethyl Acetate Low (<0.5)High (~225-240)5

Conclusion

Based on its physicochemical properties—specifically its high molecular weight (192.25 g/mol ) and high boiling point (250 °C)—α,α-dimethylphenethyl acetate is predicted to be one of the least volatile esters in this comparative set.[12] The experimental data from HS-GC-MS is expected to show a relatively low peak area, while TGA will likely reveal a high temperature for the maximum rate of evaporation.

This positions α,α-dimethylphenethyl acetate as a robust middle-to-base note contributor in fragrance formulations. Its low volatility suggests excellent tenacity and substantivity, making it a valuable ingredient for providing long-lasting floral and woody character to a scent profile. The methodologies outlined in this guide provide a reliable framework for confirming these characteristics and for evaluating other novel fragrance compounds.

References

  • ECHA. (n.d.). LINALYL ACETATE CAS N°: 115-95-7. European Chemicals Agency. [Link]

  • PubChem. (n.d.). Linalyl Acetate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Linalyl acetate. [Link]

  • PubChem. (n.d.). Benzyl acetate. National Center for Biotechnology Information. [Link]

  • Ray, H. A., et al. (2019). Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of Visualized Experiments. [Link]

  • OSHA. (2020). BENZYL ACETATE. Occupational Safety and Health Administration. [Link]

  • Tasheva, S., et al. (n.d.). Physicochemical, thermodynamic and thermal properties of linalyl acetate-ethanol-water system. E3S Web of Conferences. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-ethyl butyrate. [Link]

  • Consolidated Chemical. (n.d.). Ethyl Butyrate - Industrial and Laboratory Grade. [Link]

  • Ataman Kimya. (n.d.). ETHYL BUTYRATE. [Link]

  • JoVE. (2023). Headspace Volatile Collection for GC-MS Thermal Desorption Sampling | Protocol Preview. [Link]

  • Scribd. (2015). Benzyl Acetate PDF. [Link]

  • Wikipedia. (n.d.). Ethyl butyrate. [Link]

  • Wikipedia. (n.d.). Benzyl acetate. [Link]

  • PubChem. (n.d.). 2-Phenylethyl Acetate. National Center for Biotechnology Information. [Link]

  • LabRulez GCMS. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]

  • TURI. (2021). DOSS - Ethyl Butyrate. Toxics Use Reduction Institute. [Link]

  • Ottokemi. (n.d.). Phenylethyl acetate, 99% 103-45-7 India. [Link]

  • JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]

  • ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. [Link]

  • NIST. (n.d.). Linalyl acetate. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, 2-phenylethyl ester (CAS 103-45-7). [Link]

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Safety & Regulatory Compliance

Safety

2,3-Dimethylphenethyl acetate proper disposal procedures

Authoritative Guide to 2,3-Dimethylphenethyl Acetate: Operational Handling and Disposal Protocols As drug development and synthetic workflows grow increasingly complex, the precise management of organic intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide to 2,3-Dimethylphenethyl Acetate: Operational Handling and Disposal Protocols

As drug development and synthetic workflows grow increasingly complex, the precise management of organic intermediates like 2,3-dimethylphenethyl acetate is critical for both laboratory safety and environmental compliance. This guide synthesizes chemical causality with field-proven logistical protocols, providing researchers with a self-validating framework for the safe handling and disposal of this compound.

Chemical Profiling and the Causality of Disposal

2,3-Dimethylphenethyl acetate is a lipophilic ester utilized primarily in synthetic chemistry, olfaction research, and as an intermediate in active pharmaceutical ingredient (API) development. To design a robust disposal protocol, we must first understand the physicochemical properties that dictate its behavior in waste streams.

Because it is an ester, it is susceptible to both acid- and base-catalyzed hydrolysis. However, under neutral laboratory conditions, it exhibits low water solubility and high persistence in aqueous environments. Furthermore, phenethyl acetate derivatives demonstrate documented aquatic toxicity (Aquatic Chronic Category 3)[1]. Consequently, drain disposal is strictly prohibited [2]. Pouring this compound down the sink will result in phase separation within municipal wastewater systems, leading to environmental contamination and severe regulatory violations.

Quantitative Data: Physicochemical & Hazard Profile

The following table summarizes the hazard metrics and their direct operational implications for waste management[1][3].

Property / Hazard MetricValue / GHS ClassificationOperational & Disposal Implication
GHS Classification Skin Irrit. 2, Eye Dam./Irrit. 1 or 2AMandates the use of 0.4 mm Butyl rubber gloves and chemical-resistant goggles during all disposal transfers.
Aquatic Toxicity Aquatic Chronic 3Zero-drain disposal policy. Must be sequestered in sealed organic waste containers.
Chemical Incompatibilities Strong oxidizing agentsMust never be mixed with nitric acid, peroxides, or strong bases in waste carboys to prevent exothermic reactions.
Lethal Dose (LD50) ~3,670 mg/kg (Oral, Rat)May be harmful if swallowed[4]. Aerosolization during transfer must be avoided; handle under a fume hood.

Standard Operating Procedure: Routine Waste Disposal

To ensure absolute compliance with EPA and international hazardous waste regulations, all liquid waste containing 2,3-dimethylphenethyl acetate must be processed through a controlled organic waste stream. This protocol incorporates self-validating checks to ensure chemical compatibility and structural integrity.

Step 1: Primary Containment and PPE Verification

  • Action: Don appropriate PPE, specifically 0.4 mm Butyl rubber gloves, a lab coat, and safety goggles[5].

  • Validation: Perform a visual inspection of gloves for micro-tears before handling the waste vessel.

Step 2: Waste Stream Segregation

  • Action: Determine if the 2,3-dimethylphenethyl acetate waste contains halogenated solvents (e.g., dichloromethane, chloroform).

  • Validation: If halogenated solvents exceed 1% of the total volume, route to the Halogenated Organic Waste carboy. If absent, route to the Non-Halogenated Organic Waste carboy.

Step 3: Chemical Transfer and pH Check

  • Action: Using a dedicated funnel, slowly decant the waste into the designated high-density polyethylene (HDPE) waste carboy.

  • Validation: Ensure the pH of the bulk waste carboy remains between 5 and 9. Highly acidic or basic environments can trigger the hydrolysis of the acetate group, potentially releasing volatile byproducts and causing dangerous pressure buildup.

Step 4: Labeling and Storage

  • Action: Seal the container with a vented cap to prevent over-pressurization. Update the hazardous waste log immediately, explicitly listing "2,3-Dimethylphenethyl acetate" and its estimated concentration.

  • Validation: Ensure the container is stored in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong oxidizers[3][4].

Accidental Spill Containment and Remediation Workflow

In the event of a localized spill, rapid isolation and inert absorption are required. Do not use combustible materials (like sawdust) to absorb ester-based compounds.

Step 1: Isolation and Ventilation

  • Evacuate unnecessary personnel from the immediate area. Ensure the laboratory fume hoods are operating at maximum exhaust capacity to clear vapors[6].

Step 2: Inert Absorption

  • Apply an inert, non-combustible absorbent material—such as silica gel, vermiculite, or dry sand—directly to the spill perimeter, working inward to prevent spreading[7].

  • Causality: Inert absorbents prevent secondary exothermic reactions that could occur if the ester interacts with reactive chemical spill kits.

Step 3: Collection and Secondary Cleanup

  • Use a non-sparking broom and shovel to collect the saturated absorbent[5]. Place the material into a hazardous waste bag or a solid waste HDPE container.

  • Wash the contaminated surface thoroughly with mild soap and water to remove residual lipophilic film, then dry the area completely[8].

Waste Segregation and Disposal Workflow Diagram

The following diagram illustrates the logical decision tree for routing 2,3-dimethylphenethyl acetate waste, ensuring compliance with environmental safety standards.

WasteWorkflow A 2,3-Dimethylphenethyl Acetate Waste Generated B Is the waste mixed with halogenated solvents? A->B Assess mixture C Halogenated Organic Waste Stream B->C Yes (>1% Halogens) D Non-Halogenated Organic Waste Stream B->D No E Accumulation in Closed, Vented Containers C->E D->E F Incineration by Licensed Disposal Facility E->F EPA/RCRA Transport

Caption: Workflow for the segregation and disposal of 2,3-Dimethylphenethyl acetate waste.

References

  • Aurochemicals. PHENYL ETHYL ACETATE, Natural - Safety Data Sheet. Retrieved from 5

  • The Perfumer's Apprentice. Phenethyl Acetate a.k.a. Phenyl Ethyl Acetate SDS-6196. Retrieved from 2

  • CDH Fine Chemical. PHENYL ETHYL ACETATE CAS NO 103-45-7 MATERIAL SAFETY DATA SHEET. Retrieved from 3

  • ChemicalBull. Phenyl Ethyl Acetate - Material Safety Data Sheet (MSDS). Retrieved from 1

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Phenethyl acetate. Retrieved from 4

  • Qliktag. Enviroscent Lavender Tea + Honey Plug Hub Refill SDS (Dimethylphenethyl acetate). Retrieved from 6

  • Cloudfront.net. SAFETY DATA SHEET - Orchard Pear (α,α-Dimethylphenethyl acetate). Retrieved from 7

  • Bath & Body Works. SAFETY DATA SHEET - Wallflowers Home Fragrance Refill Fresh Cut Lilacs. Retrieved from 8

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